Product packaging for Sodium Diacetate(Cat. No.:CAS No. 126-96-5)

Sodium Diacetate

Cat. No.: B092472
CAS No.: 126-96-5
M. Wt: 142.09 g/mol
InChI Key: BHZOKUMUHVTPBX-UHFFFAOYSA-M
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Description

*acetates

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NaO4 B092472 Sodium Diacetate CAS No. 126-96-5

Properties

IUPAC Name

sodium;acetic acid;acetate
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InChI

InChI=1S/2C2H4O2.Na/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+1/p-1
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BHZOKUMUHVTPBX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO4
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DSSTOX Substance ID

DTXSID3034909
Record name Sodium diacetate
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Molecular Weight

142.09 g/mol
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Physical Description

Liquid; Liquid, Other Solid, White, hygroscopic crystalline solid with an acetic odour, White solid; [Merck Index] White powder with an odor of vinegar; [MSDSonline]
Record name Acetic acid, sodium salt (2:1)
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Record name SODIUM DIACETATE
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Record name Sodium diacetate
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Solubility

SOLUBILITY IN WATER: 1 G/ML, Slightly soluble in alcohol; insoluble in ether
Record name SODIUM DIACETATE
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Color/Form

White powder, CRYSTALLINE SOLID

CAS No.

126-96-5
Record name Sodium diacetate
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Record name Acetic acid, sodium salt (2:1)
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Record name Sodium diacetate
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Record name Sodium hydrogen di(acetate)
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Foundational & Exploratory

The Core Antimicrobial Mechanism of Sodium Diacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium diacetate, a molecular complex of sodium acetate and acetic acid, is widely recognized for its efficacy as a preservative in the food and feed industries.[1][2] Its antimicrobial activity is primarily attributed to the action of acetic acid, which exerts a potent inhibitory and, in some cases, cidal effect against a broad spectrum of bacteria, yeasts, and molds.[3][4] This technical guide provides an in-depth exploration of the core mechanisms underlying the antimicrobial action of this compound. It details the molecular interactions, summarizes key quantitative data on its efficacy, outlines relevant experimental protocols for its evaluation, and presents visual diagrams of the primary pathways and experimental workflows.

Core Mechanism of Antimicrobial Action

This compound (NaH(C₂H₃O₂)₂) functions as a solid, stable source of acetic acid (CH₃COOH).[5] When dissolved in an aqueous environment, such as a food matrix or microbial growth medium, it releases free acetic acid.[2] The antimicrobial mechanism is a multi-step process driven by the undissociated form of acetic acid.

1.1 Penetration of the Microbial Cell Membrane The antimicrobial efficacy of weak organic acids like acetic acid is dependent on their lipophilic, undissociated state, which allows them to passively diffuse across the lipid bilayer of the microbial cell membrane.[6][7] The degree of dissociation is pH-dependent, governed by the acid's pKa (approximately 4.75 for acetic acid).[6] In environments with a pH at or below the pKa, a significant portion of the acetic acid remains undissociated and can readily penetrate the cell.

1.2 Intracellular Acidification and Anion Accumulation Once inside the microbial cell, where the internal pH is typically near neutral (around 7.0), the undissociated acetic acid molecule (CH₃COOH) encounters a more alkaline environment.[6] This causes it to dissociate, releasing a proton (H⁺) and an acetate anion (CH₃COO⁻).[6][8] This process leads to two primary disruptive events:

  • Lowering of Intracellular pH (pHi): The release of protons overwhelms the cell's natural pH-regulating mechanisms, causing a rapid drop in the internal pH.[9][10] This cytoplasmic acidification disrupts numerous cellular functions.

  • Anion Accumulation: The charged acetate anion cannot easily diffuse back across the cell membrane, leading to its accumulation within the cytoplasm. This accumulation contributes to an increase in osmotic pressure and can have toxic effects.

1.3 Disruption of Cellular Functions The combined stress of a lowered internal pH and acetate accumulation inhibits microbial growth through several mechanisms:

  • Enzyme Inhibition: Many critical metabolic enzymes have a narrow optimal pH range. The acidification of the cytoplasm can lead to the denaturation of proteins and the direct inhibition of key enzymes involved in glycolysis and other metabolic pathways.[2][11] Specifically, interference with glucose-6-phosphate dehydrogenase has been suggested.[1]

  • Disruption of Proton Motive Force: Microbial cells maintain a proton gradient across their cytoplasmic membrane (proton motive force), which is essential for ATP synthesis and active transport. To counteract the influx of protons from acetic acid dissociation, the cell expends significant energy attempting to pump H⁺ ions out, depleting cellular ATP reserves.[12]

  • Metabolic and Proteomic Shifts: Studies on Listeria monocytogenes have shown that exposure to diacetate leads to a metabolic shift from aerobic respiration towards the fermentative production of acetoin, a phenomenon known as "feedback-inhibition."[6] Proteomic analyses have revealed that this compound treatment can significantly alter protein expression, upregulating stress-response proteins like oxidoreductase and downregulating proteins involved in DNA binding and nutrient metabolism, such as alpha-amylase.

The overall mechanism is a cascade of events initiated by the passive entry of undissociated acetic acid, leading to a collapse of the cell's internal homeostasis and ultimately resulting in growth inhibition or cell death.

Quantitative Data: Antimicrobial Efficacy

The effectiveness of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible microbial growth. The following tables summarize MIC values from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria

MicroorganismStrainConcentration (mM)Concentration (ppm or %)Medium / ConditionsReference(s)
Listeria monocytogenesScott A35 mM~4974 ppm (0.5%)Brain Heart Infusion (BHI) Broth, 35°C, pH 5.25[3]
Listeria monocytogenesScott A32 mM~4547 ppm (0.45%)BHI Broth, 20°C, pH 5.40[3]
Listeria monocytogenesScott A28 mM~3979 ppm (0.4%)BHI Broth, 5°C, pH 5.60[3]
Escherichia coliTUEC1-0.31% (w/v)-[1]
Staphylococcus aureusTUSA1-1.25% (w/v)-[1]
Leuconostoc mesenteroides--2500 ppm (0.25%)Broth Dilution, for 10² bacteria/ml[13]
Leuconostoc mesenteroides--5000 ppm (0.5%)Broth Dilution, for 10⁴ bacteria/ml[13]
Lactobacillus delbrueckii--2500 ppm (0.25%)Broth Dilution, for 10² bacteria/ml[13]
Salmonella Enteritidis--0.2% (in beef)Comminuted beef, 10°C[14]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Yeasts and Molds

MicroorganismStrainConcentration (ppm)Medium / ConditionsReference(s)
Saccharomyces cerevisiae-156Broth Dilution, for 10¹ cells/ml[13]
Saccharomyces cerevisiae-313Broth Dilution, for 10² cells/ml[13]
Saccharomyces cerevisiae-1250Broth Dilution, for 10³ cells/ml[13]
Saccharomyces cerevisiae-5000Broth Dilution, for 10⁵ cells/ml[13]
Candida krusei-625Broth Dilution, for 10¹ cells/ml[13]
Candida krusei-1250Broth Dilution, for 10² cells/ml[13]
Candida krusei-2500Broth Dilution, for 10³ cells/ml[13]
Candida krusei-5000Broth Dilution, for 10⁵ cells/ml[13]
Aspergillus sp.-5000Culture Media[15][16]
Aspergillus niger-5000Culture Media[15][16]
Penicillium sp.-5000Culture Media[15][16]
Rhizopus sp.-5000Culture Media[15][16]

Note: Efficacy can vary significantly based on the substrate, pH, temperature, and microbial load.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial action of this compound.

3.1 Protocol: Broth Microdilution for MIC Determination This protocol is adapted from standard methodologies described by the Clinical and Laboratory Standards Institute (CLSI) and applied in various studies.[10][11][17][18]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Materials:

  • Sterile 96-well round-bottom microtiter plates.

  • Test microorganism, grown overnight in appropriate broth (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB)).

  • Sterile growth medium (e.g., MHB).

  • This compound stock solution (e.g., 5% w/v), filter-sterilized.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Spectrophotometer or nephelometer.

  • 0.5 McFarland turbidity standard.

  • Multichannel pipette.

Procedure:

  • Inoculum Preparation: a. Pick 3-4 colonies of the test microorganism from an overnight culture plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/ml). d. Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/ml in the wells.

  • Plate Preparation: a. Add 100 µl of sterile broth to all wells of a 96-well plate. b. Add 100 µl of the this compound stock solution to the first column of wells. This creates the highest test concentration. c. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µl from the first column to the second, mixing thoroughly. d. Continue this serial dilution across the plate to the 10th or 11th column, discarding the final 100 µl from the last dilution column. The last column serves as a growth control (no antimicrobial). A separate well with broth only can serve as a sterility control.

  • Inoculation: a. Add the diluted bacterial inoculum to each well (except the sterility control) to reach the final desired concentration (e.g., add 5 µl of a 10⁷ CFU/ml suspension to 100 µl wells). The final volume in each well should be uniform.

  • Incubation: a. Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

  • Reading Results: a. The MIC is determined as the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a microplate reader to measure optical density (OD).

3.2 Protocol: Assessment of Cell Membrane Integrity

Objective: To determine if this compound disrupts the microbial cytoplasmic membrane. This can be assessed using fluorescent dyes like Propidium Iodide (PI) and SYTO 9.

Materials:

  • Bacterial cells treated with this compound (at MIC and sub-MIC levels) and untreated control cells.

  • Phosphate-buffered saline (PBS).

  • Fluorescent dyes: Propidium Iodide (stains cells with compromised membranes red) and SYTO 9 (stains all cells green). Commercial kits are available (e.g., LIVE/DEAD™ BacLight™).

  • Fluorometer or fluorescence microscope.

Procedure:

  • Cell Preparation: a. Grow and treat bacterial cells with desired concentrations of this compound for a specified time. b. Harvest cells by centrifugation and wash twice with PBS to remove media components. c. Resuspend cells in PBS to a specific OD.

  • Staining: a. Add the fluorescent dyes (e.g., SYTO 9 and PI) to the cell suspensions according to the manufacturer's protocol. b. Incubate in the dark for approximately 15 minutes.

  • Analysis: a. Fluorescence Microscopy: Place a small volume of the stained suspension on a microscope slide. Observe under a fluorescence microscope using appropriate filters for green and red fluorescence. Intact cells will appear green, while membrane-compromised cells will appear red. b. Fluorometry/Flow Cytometry: Measure the fluorescence intensity at the emission wavelengths for both dyes. An increase in the red fluorescence signal in treated samples compared to the control indicates membrane damage.

3.3 Protocol: Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition Assay This protocol is based on commercially available assay kits.[5][19][20]

Objective: To measure the activity of G6PD in microbial cell lysates in the presence and absence of this compound to determine inhibitory effects.

Materials:

  • Microbial cell lysate (prepared by sonication or enzymatic lysis).

  • G6PD Assay Kit (containing G6P substrate, NADP⁺, and a detection reagent like resorufin).

  • This compound solution.

  • 96-well plate suitable for fluorescence measurement.

  • Fluorescence plate reader (Ex/Em ~540/590 nm).

Procedure:

  • Lysate Preparation: a. Grow the microorganism and harvest the cells. b. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., using sonication on ice). c. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate. d. Determine the protein concentration of the lysate (e.g., using a Bradford assay).

  • Assay Reaction: a. Prepare a reaction mixture according to the kit's instructions. The reaction involves the oxidation of G6P by G6PD, which reduces NADP⁺ to NADPH. The NADPH is then used in a secondary reaction to produce a fluorescent product. b. To test for inhibition, add different concentrations of this compound to the assay wells. Include a control with no inhibitor. c. Add a standardized amount of cell lysate to each well to initiate the reaction.

  • Measurement: a. Incubate the plate for the recommended time at the specified temperature (e.g., 37°C). b. Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Analysis: a. Compare the fluorescence levels in the wells containing this compound to the control wells. A significant decrease in fluorescence indicates inhibition of G6PD activity. The inhibition can be quantified and an IC₅₀ value can be determined.

Visualizations: Pathways and Workflows

Diagram 1: Core Antimicrobial Mechanism of this compound

Antimicrobial Mechanism of this compound Core Antimicrobial Mechanism of this compound cluster_extracellular Extracellular Environment (Low pH) cluster_cell Microbial Cell cluster_cytoplasm Cytoplasm (Neutral pH) SDA This compound NaH(C₂H₃O₂)₂ HAc_undiss Undissociated Acetic Acid (CH₃COOH) SDA->HAc_undiss Dissolves & Releases HAc_diss Dissociated Acetic Acid HAc_undiss->HAc_diss Passive Diffusion Membrane Cell Membrane Proton Proton (H⁺) HAc_diss->Proton Acetate Acetate (CH₃COO⁻) HAc_diss->Acetate pH_drop Intracellular pH Drops (Acidification) Proton->pH_drop Anion_acc Anion Accumulation Acetate->Anion_acc Enzyme_inhibit Enzyme Inhibition & Protein Denaturation pH_drop->Enzyme_inhibit PMF_disrupt Proton Motive Force Disruption pH_drop->PMF_disrupt Metabolic_stress Metabolic Stress & Altered Gene Expression Anion_acc->Metabolic_stress Inhibition Growth Inhibition & Cell Death Enzyme_inhibit->Inhibition PMF_disrupt->Inhibition Metabolic_stress->Inhibition

Caption: The antimicrobial action of this compound.

Diagram 2: Experimental Workflow for Investigating Antimicrobial Mechanism

Experimental Workflow Workflow for Investigating Antimicrobial Mechanism cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Primary Mechanism Assays cluster_2 Phase 3: Specific Target Identification cluster_3 Phase 4: Global Cellular Response MIC Determine MIC/MBC (Broth Microdilution) Membrane Membrane Integrity Assay (e.g., PI/SYTO 9 Staining) MIC->Membrane Use MIC values to set concentrations pHi Intracellular pH Measurement MIC->pHi Metabolism Metabolic Activity Assay (e.g., Resazurin) MIC->Metabolism Enzyme Specific Enzyme Inhibition (e.g., G6PD Assay) Membrane->Enzyme pHi->Enzyme Metabolism->Enzyme Proteomics Proteomics Analysis (2D-PAGE, Mass Spec) Enzyme->Proteomics DNA_synth DNA/RNA Synthesis Assay DNA_synth->Proteomics Protein_synth Protein Synthesis Assay Protein_synth->Proteomics Transcriptomics Transcriptomics (RNA-Seq) Proteomics->Transcriptomics

References

An In-depth Technical Guide to the Dissociation of Sodium Diacetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium diacetate (NaH(C₂H₃O₂)₂) is a molecular compound composed of sodium acetate and acetic acid.[1] It is a white, hygroscopic crystalline solid with a faint acetic acid odor.[2] In aqueous solutions, this compound dissociates, releasing sodium acetate and acetic acid, which in turn establish their own equilibria. This property makes it a versatile compound, utilized as a preservative, flavoring agent, and pH regulator in the food, pharmaceutical, and other industries.[2][3] Understanding the dissociation dynamics of this compound is crucial for its effective application, particularly in formulations where pH and the concentration of free acetic acid are critical parameters.

This technical guide provides a comprehensive overview of the dissociation of this compound in aqueous solutions, including its equilibrium, factors influencing dissociation, and detailed experimental protocols for its characterization.

Dissociation Equilibrium

In an aqueous solution, this compound undergoes a two-step dissociation process. First, the this compound molecule dissociates into a sodium ion and a diacetate ion. Subsequently, the diacetate ion dissociates into an acetate ion and an acetic acid molecule.

The primary dissociation of this compound can be represented as:

NaH(C₂H₃O₂)₂(aq) ⇌ Na⁺(aq) + H(C₂H₃O₂)₂⁻(aq)

The diacetate ion then further dissociates:

H(C₂H₃O₂)₂⁻(aq) ⇌ CH₃COO⁻(aq) + CH₃COOH(aq)

The overall dissociation in water effectively yields sodium acetate and acetic acid.[3] The pH of a 1 in 10 solution of this compound is reported to be between 4.5 and 5.0.[3]

DissociationEquilibrium NaH(C₂H₃O₂)₂ (aq) NaH(C₂H₃O₂)₂ (aq) Na⁺ (aq) Na⁺ (aq) NaH(C₂H₃O₂)₂ (aq)->Na⁺ (aq) Dissociation H(C₂H₃O₂)₂⁻ (aq) H(C₂H₃O₂)₂⁻ (aq) NaH(C₂H₃O₂)₂ (aq)->H(C₂H₃O₂)₂⁻ (aq) CH₃COO⁻ (aq) CH₃COO⁻ (aq) H(C₂H₃O₂)₂⁻ (aq)->CH₃COO⁻ (aq) Dissociation CH₃COOH (aq) CH₃COOH (aq) H(C₂H₃O₂)₂⁻ (aq)->CH₃COOH (aq)

Factors Influencing Dissociation

The dissociation of this compound in aqueous solutions is influenced by several factors:

  • Concentration: As with any weak electrolyte, the degree of dissociation is expected to increase with dilution.

  • Temperature: The effect of temperature on the dissociation equilibrium has not been extensively quantified in the available literature. However, for the dissociation of acetic acid, which is a product of this compound dissociation, the process is slightly endothermic, meaning an increase in temperature would slightly favor further dissociation.

  • pH of the Solution: The pH of the aqueous medium will significantly impact the equilibrium of the acetic acid and acetate ions. In acidic conditions, the equilibrium will shift towards the undissociated acetic acid, while in alkaline conditions, the formation of the acetate ion will be favored.

  • Ionic Strength: The presence of other ions in the solution can affect the activity coefficients of the ions involved in the dissociation equilibrium, thereby influencing the dissociation constant.

Quantitative Data

As mentioned, a definitive experimentally determined dissociation constant for this compound is not widely published. The available quantitative data primarily relates to the properties of its dissociation products, acetic acid and sodium acetate.

PropertyValueConditions
Predicted pKa of this compound 4.75620°C[3]
pH of 10% Solution 4.5 - 5.0[3]

Experimental Protocols

Several analytical techniques can be employed to study the dissociation of this compound and quantify its components.

Potentiometric Titration for pKa Determination

Potentiometric titration is a standard method for determining the pKa of weak acids.[4] By titrating a solution of this compound with a strong base (e.g., NaOH) and monitoring the pH, a titration curve can be generated. The pKa can be determined from the pH at the half-equivalence point.

Methodology: [4]

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).

    • Prepare a solution of this compound of known concentration (e.g., 0.1 M) in deionized water.

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Pipette a known volume of the this compound solution into a beaker.

    • Immerse the pH electrode in the solution and begin stirring.

    • Add the standardized NaOH solution in small increments from a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to obtain a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The volume of NaOH at the half-equivalence point corresponds to the point where half of the acetic acid has been neutralized.

    • The pH at the half-equivalence point is equal to the pKa of acetic acid.

PotentiometricTitration cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis Prepare this compound Solution Prepare this compound Solution Calibrate pH Meter Calibrate pH Meter Prepare this compound Solution->Calibrate pH Meter Prepare Standardized NaOH Prepare Standardized NaOH Titrate with NaOH Titrate with NaOH Prepare Standardized NaOH->Titrate with NaOH Calibrate pH Meter->Titrate with NaOH Record pH vs. Volume Record pH vs. Volume Titrate with NaOH->Record pH vs. Volume Plot Titration Curve Plot Titration Curve Record pH vs. Volume->Plot Titration Curve Determine Equivalence Point Determine Equivalence Point Plot Titration Curve->Determine Equivalence Point Determine pKa at Half-Equivalence Point Determine pKa at Half-Equivalence Point Determine Equivalence Point->Determine pKa at Half-Equivalence Point

High-Performance Liquid Chromatography (HPLC) for Component Analysis

HPLC is a powerful technique for separating and quantifying the components of a mixture. In the context of this compound dissociation, HPLC can be used to determine the concentrations of acetate and acetic acid.

Methodology: [5][6]

  • Instrumentation and Columns:

    • An HPLC system equipped with a UV detector is typically used.

    • A reverse-phase C18 column (e.g., Hypersil ODS C18, 5 µm, 250 x 4.6 mm) is suitable for the separation.[6]

  • Mobile Phase:

    • An acidic mobile phase is generally used to ensure that the acetic acid is in its protonated form.

    • A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.02 mol/L sodium dihydrogen phosphate) and an organic modifier like methanol or acetonitrile.[6] The pH of the mobile phase is often adjusted to be acidic, for instance, pH 2.5.[6]

  • Detection:

    • UV detection is typically performed at a low wavelength, such as 214 nm, where the carboxyl group of acetic acid absorbs.[6]

  • Sample Preparation and Analysis:

    • Prepare standard solutions of sodium acetate and acetic acid of known concentrations.

    • Dissolve the this compound sample in the mobile phase or a suitable solvent.

    • Inject the standards and the sample onto the HPLC system.

    • Quantify the amounts of acetate and acetic acid in the sample by comparing the peak areas to those of the standards.

HPLCWorkflow Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Inject Data Acquisition Data Acquisition HPLC System->Data Acquisition Chromatogram Chromatogram Data Acquisition->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Area Comparison

Titration for Free Acetic Acid and Sodium Acetate Content

Simple acid-base titrations can be used to determine the amount of free acetic acid and sodium acetate in a this compound sample.

Determination of Free Acetic Acid: [7]

  • Weigh a known amount of the this compound sample.

  • Dissolve the sample in distilled water.

  • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 N) using phenolphthalein as an indicator.

  • The volume of NaOH used corresponds to the amount of free acetic acid in the sample.

Determination of Sodium Acetate: [7]

  • Weigh a known amount of the this compound sample.

  • Dissolve the sample in glacial acetic acid.

  • Titrate the solution with a standardized solution of perchloric acid (e.g., 0.1 N) in a non-aqueous solvent.

  • The endpoint can be determined potentiometrically using a glass and reference electrode. The volume of perchloric acid used corresponds to the amount of sodium acetate.

Conclusion

References

molecular formula and CAS number for sodium diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of sodium diacetate, a compound with the molecular formula C₄H₇NaO₄ and CAS number 126-96-5.[1] This document details its physicochemical properties, synthesis methodologies, and mechanisms of action, with a particular focus on its antimicrobial activities. Experimental protocols for its synthesis and analysis are provided to support laboratory applications. Furthermore, this guide explores its established roles in the food industry and its applications as a pharmaceutical excipient, particularly in pH regulation and preservation. All quantitative data are summarized in tabular format for ease of reference, and key processes are visualized through logical diagrams.

Introduction

This compound is the sodium salt of acetic acid, a colorless, crystalline solid with a characteristic acetic acid odor.[1] It is a molecular complex of sodium acetate and acetic acid, and in solution, it dissociates into these constituent parts.[2] Recognized for its efficacy as a preservative and flavoring agent, it is widely used in the food industry under the E number E262.[1] For researchers and professionals in drug development, this compound presents opportunities as a versatile excipient for pH control and antimicrobial stabilization in various formulations.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₄H₇NaO₄[1]
CAS Number 126-96-5[1]
Molar Mass 142.09 g/mol [1]
Appearance White, hygroscopic crystalline solid[2][4]
Odor Acetic acid (vinegar-like)[1]
Solubility in Water 1 g/mL[1]
pH (10% aqueous solution) 4.5 - 5.0[4]
Melting Point Decomposes above 150 °C[2]

Synthesis and Manufacturing

This compound is commercially produced through the reaction of acetic acid with a sodium base, typically sodium carbonate or sodium hydroxide. The process involves the half-neutralization of acetic acid.[1]

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_product Product AceticAcid Acetic Acid (2 eq.) Reaction Half-Neutralization Reaction AceticAcid->Reaction SodiumHydroxide Sodium Hydroxide (1 eq.) SodiumHydroxide->Reaction Evaporation Evaporation of Solution Reaction->Evaporation Forms Na⁺[(CH₃CO₂)₂H]⁻ in solution Crystallization Crystallization Evaporation->Crystallization Drying Drying Crystallization->Drying SodiumDiacetate This compound Crystals Drying->SodiumDiacetate

Caption: General workflow for the synthesis of this compound.

Experimental Protocol for Synthesis

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • Glacial acetic acid

  • Sodium hydroxide or sodium carbonate

  • Deionized water

  • Reaction vessel with stirring capability

  • Heating mantle

  • Evaporator

  • Drying oven

Procedure:

  • In a reaction vessel, dissolve sodium hydroxide in deionized water.

  • Slowly add a stoichiometric excess of glacial acetic acid to the sodium hydroxide solution while stirring continuously. The molar ratio should be approximately 2:1 of acetic acid to sodium hydroxide.[1]

  • Continue stirring until the reaction is complete. The reaction is exothermic.

  • Evaporate the resulting solution to concentrate the this compound.

  • Allow the concentrated solution to cool, which will induce the crystallization of this compound.

  • Collect the crystals by filtration.

  • Dry the crystals in a drying oven at a controlled temperature to remove residual moisture.

Mechanism of Action as an Antimicrobial Agent

The antimicrobial efficacy of this compound is primarily attributed to the action of undissociated acetic acid.[5] In an aqueous environment, this compound provides a source of acetic acid. The undissociated form of acetic acid is lipophilic and can readily penetrate the cell walls of microorganisms.[5] Once inside the cytoplasm, which has a higher pH, the acetic acid dissociates, releasing protons and lowering the intracellular pH. This acidification disrupts cellular metabolism and inhibits enzymatic activity, thereby impeding microbial growth.[5]

G cluster_extracellular Extracellular Environment cluster_cell Microbial Cell cluster_intracellular Intracellular Disruption SDA This compound AA_undissociated Undissociated Acetic Acid (CH₃COOH) SDA->AA_undissociated Dissolves and releases CellWall Cell Wall/Membrane AA_undissociated->CellWall Penetrates Cytoplasm Cytoplasm (Higher pH) CellWall->Cytoplasm AA_dissociated Dissociated Acetic Acid (CH₃COO⁻ + H⁺) Cytoplasm->AA_dissociated Dissociates in higher pH Lowered_pH Lowered Intracellular pH AA_dissociated->Lowered_pH Releases H⁺ Enzyme_Inhibition Enzyme Inhibition Lowered_pH->Enzyme_Inhibition Growth_Inhibition Microbial Growth Inhibition Enzyme_Inhibition->Growth_Inhibition

Caption: Antimicrobial mechanism of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the quantification of this compound in various matrices.

Experimental Protocol for HPLC Analysis

The following protocol is adapted for the analysis of this compound in feed additives.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Hypersil ODS C18 column (5 µm, 250 x 4.6 mm).

Reagents:

  • Mobile Phase: 0.02 mol/L sodium dihydrogen phosphate-methanol (65:35, v/v).

  • Standard and sample pH adjusted to 2.5.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm.

  • Column Temperature: 25°C.

Procedure:

  • Prepare standard solutions of this compound of known concentrations.

  • Prepare the sample by dissolving it in the mobile phase and adjusting the pH to 2.5.

  • Inject the standard and sample solutions into the HPLC system.

  • Quantify the this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Applications in Research and Drug Development

While extensively used in the food industry, this compound also holds value as a pharmaceutical excipient.

pH Regulation and Buffering

In pharmaceutical formulations, maintaining a specific pH is often critical for the stability and efficacy of the active pharmaceutical ingredient (API). This compound can be employed as a buffering agent to control the pH of liquid formulations, including oral and topical preparations.[3][6]

Antimicrobial Preservation

The antimicrobial properties of this compound make it a suitable preservative in pharmaceutical products susceptible to microbial contamination.[7] This is particularly relevant for multi-dose formulations.

Renal Dialysis Solutions

This compound is used in the preparation of dry dialysis concentrates.[8] Upon dissolution, it contributes to the total alkali concentration of the dialysate, with the acetate being metabolized in the liver to bicarbonate.[8] This plays a crucial role in managing metabolic acidosis in patients with renal failure.[8][9]

Safety and Toxicology

This compound is "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration (FDA) for its use in food.[2] However, as with any chemical substance, it is important to be aware of its toxicological profile, especially for researchers and professionals handling it in higher concentrations.

Table 2: Toxicological Data for this compound

TestSpeciesRouteValueReferences
LD₅₀ (similar to neutralized acetic acid) MouseOral3310 mg/kg[10]
LD₅₀ (similar to neutralized acetic acid) RatOral4960 mg/kg[10]
Eye Irritation --Causes serious eye damage[2]

Conclusion

This compound is a versatile compound with well-established applications in the food industry and emerging utility in the pharmaceutical sector. Its roles as a pH regulator and antimicrobial agent are of particular interest to drug development professionals. A thorough understanding of its physicochemical properties, synthesis, and mechanism of action, as provided in this guide, is crucial for its effective and safe application in research and formulation development. The detailed experimental protocols offer a practical foundation for laboratory work involving this compound.

References

Methodological & Application

Application Notes and Protocols for Sodium Diacetate as a Buffering Agent in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective pH control is a critical parameter in a vast array of biochemical assays, directly impacting enzyme activity, protein stability, and the kinetics of molecular interactions. Sodium diacetate, a molecular compound of sodium acetate and acetic acid, offers a convenient and reliable option for formulating buffers in the mildly acidic range.[1][2] This document provides detailed application notes and protocols for the use of this compound as a buffering agent in various biochemical assays relevant to research and drug development.

This compound is a white, hygroscopic, crystalline solid with a faint acetic acid odor.[1][3][4] It is readily soluble in water and acts as a buffer by providing both the acetate ion (the conjugate base) and acetic acid (the weak acid) upon dissolution.[1][5] This makes it a convenient "all-in-one" buffering agent, simplifying buffer preparation compared to titrating a solution of sodium acetate with acetic acid.

Chemical Properties and Mechanism of Action

This compound functions as a buffering agent based on the equilibrium between acetic acid (CH₃COOH) and its conjugate base, the acetate ion (CH₃COO⁻). The equilibrium is described by the Henderson-Hasselbalch equation:

pH = pKa + log₁₀([CH₃COO⁻] / [CH₃COOH])

The pKa of acetic acid is approximately 4.75, which means that acetate buffers are most effective in the pH range of 3.6 to 5.6.[2][6][7] When an acid is introduced into the buffer, the acetate ions neutralize the excess hydrogen ions. Conversely, when a base is added, the acetic acid donates protons to neutralize the excess hydroxide ions, thus resisting significant changes in pH.[5]

Advantages of Using this compound

  • Convenience: As a solid, pre-complexed form of acetic acid and sodium acetate, it simplifies buffer preparation, reducing the need for handling concentrated acids and extensive pH adjustments.[1]

  • Stability: Acetate buffers are stable for long periods at room temperature.[8]

  • Low Cost: this compound and its components are readily available and inexpensive.[8]

  • Biocompatibility: Acetate is a natural metabolite and is generally well-tolerated in biological systems at typical buffer concentrations.[9][10]

  • Reduced Odor: The acetic acid is held within the crystal lattice, resulting in a less pungent odor compared to handling glacial acetic acid.[1][11]

Applications in Biochemical Assays

Sodium acetate buffers, and by extension, buffers prepared from this compound, are suitable for a variety of biochemical applications:

  • Enzyme Assays: Many enzymes, particularly those active in acidic cellular compartments like lysosomes, exhibit optimal activity in the pH range provided by acetate buffers.[6] It is crucial to verify compatibility with the specific enzyme of interest, as some may be inhibited by acetate.[6]

  • Protein Crystallization: Maintaining a stable pH is essential for successful protein crystallization, and acetate buffers are commonly used for this purpose.[8][12]

  • Nucleic Acid Precipitation: Sodium acetate is a standard reagent used to precipitate DNA and RNA from solutions in the presence of ethanol or isopropanol.[8][13][14]

  • High-Performance Liquid Chromatography (HPLC): Acetate buffers are frequently used as a component of the mobile phase in reversed-phase HPLC for the separation of various biomolecules.[15]

  • Drug Formulation and Release Studies: this compound can be used to maintain a stable pH in drug formulations, which is critical for drug stability and controlled release kinetics.[10]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and acetate buffers.

ParameterValueSource(s)
Chemical Formula C₄H₇NaO₄[3]
Molecular Weight 142.09 g/mol (anhydrous)[3]
pKa of Acetic Acid (at 25°C) ~4.75[2]
Effective Buffering Range pH 3.6 - 5.6[6][7]
Aqueous Solution pH (10% w/v) 4.5 - 5.0[4][16]

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Sodium Acetate Buffer (pH 5.0) from this compound

Materials:

  • This compound (MW: 142.09 g/mol )

  • Deionized Water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Calculate the required mass of this compound: To prepare a 0.1 M acetate buffer, you will need 14.21 g of this compound per liter of solution. For 100 mL, this would be 1.421 g.

  • Dissolve the this compound: Add the calculated mass of this compound to a beaker containing approximately 80% of the final desired volume of deionized water (e.g., 80 mL for a 100 mL solution).

  • Stir to dissolve: Place the beaker on a stir plate and add a stir bar. Stir until the this compound is completely dissolved.

  • Adjust the pH: Place the calibrated pH electrode in the solution. The initial pH should be around 4.6-4.7.[4] Slowly add 0.1 M NaOH dropwise while monitoring the pH until it reaches 5.0. If the pH overshoots, use 0.1 M HCl to adjust it back.

  • Bring to final volume: Once the desired pH is reached, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to the 100 mL mark.

  • Mix and store: Cap the volumetric flask and invert it several times to ensure thorough mixing. The buffer can be stored at room temperature.[6]

Protocol 2: Enzyme Activity Assay Using a this compound Buffer

This protocol provides a general framework for an enzyme assay. The specific substrate, enzyme concentration, and detection method will vary depending on the enzyme being studied.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • 0.1 M Sodium Acetate Buffer, pH 5.0 (prepared as in Protocol 1)

  • Spectrophotometer or other detection instrument

  • Cuvettes or microplate

  • Stop solution (if required)

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube or the well of a microplate, prepare the reaction mixture by adding the components in the following order:

    • Sodium Acetate Buffer (e.g., 80 µL)

    • Substrate solution (e.g., 10 µL)

    • Deionized water to bring the volume to 90 µL

  • Equilibrate the temperature: Incubate the reaction mixture at the optimal temperature for the enzyme for 5 minutes.

  • Initiate the reaction: Add the enzyme solution (e.g., 10 µL) to the reaction mixture and mix gently.

  • Monitor the reaction: Immediately place the cuvette or microplate in the spectrophotometer and measure the change in absorbance over time at the appropriate wavelength. The rate of the reaction is proportional to the enzyme activity.

  • Calculate enzyme activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of enzyme (specific activity).[17]

Visualizations

Buffering_Mechanism cluster_0 This compound Buffer Acetic_Acid Acetic Acid (CH₃COOH) Acetate_Ion Acetate Ion (CH₃COO⁻) Acetic_Acid->Acetate_Ion Forms Water_Base H₂O Acetic_Acid->Water_Base and Acetate_Ion->Acetic_Acid Forms Added_Acid Added Acid (H⁺) Added_Acid->Acetate_Ion Neutralization Added_Base Added Base (OH⁻) Added_Base->Acetic_Acid Neutralization Water_Acid H₂O

Caption: Mechanism of pH buffering by a this compound buffer system.

Experimental_Workflow cluster_prep Buffer Preparation cluster_assay Enzyme Assay A Weigh this compound B Dissolve in Deionized Water A->B C Adjust pH B->C D Bring to Final Volume C->D E Prepare Reaction Mix (Buffer, Substrate) D->E Use Buffer F Equilibrate Temperature E->F G Initiate with Enzyme F->G H Monitor Reaction G->H I Analyze Data H->I

Caption: General experimental workflow for using a this compound buffer in an enzyme assay.

Signaling_Pathway_pH_Dependence cluster_pathway pH-Dependent Signaling Receptor Receptor Activation Enzyme1 Enzyme 1 (pH optimum ~5.0) Receptor->Enzyme1 Activates Product Product B Enzyme1->Product Converts Substrate Substrate A Substrate->Enzyme1 Binds Downstream Downstream Signaling Product->Downstream Initiates Buffer This compound Buffer (maintains pH ~5.0) Buffer->Enzyme1 Provides Optimal pH

References

Preparing a Stable Sodium Diacetate Buffer Solution: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sodium diacetate is a versatile and highly effective buffering agent utilized across various scientific disciplines, including pharmaceutical drug development. As a molecular complex of sodium acetate and acetic acid, it offers a convenient and reliable method for preparing acidic buffer solutions, typically within a pH range of 3.6 to 5.6.[1][2][3] This pH range is particularly relevant for stabilizing a wide array of active pharmaceutical ingredients (APIs) and biomolecules, including proteins and nucleic acids.[1][2] In pharmaceutical formulations, maintaining a stable pH is critical for ensuring drug potency, safety, and bioavailability.[1] this compound buffers are employed in various applications, including injectable drug formulations, protein crystallization, and as a stabilizer in both liquid and lyophilized products.[4][5]

These application notes provide a comprehensive overview of the principles, quantitative data, and detailed protocols for preparing and utilizing stable this compound buffer solutions.

Quantitative Data Summary

A clear understanding of the physicochemical properties of the buffer components is essential for accurate and reproducible buffer preparation. The table below summarizes key quantitative data for the compounds involved in a this compound buffer system.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (of Acetic Acid)
This compoundC4H7NaO4142.094.76
Acetic AcidCH3COOH60.054.76
Sodium AcetateCH3COONa82.034.76

Chemical Principle: The Acetate Buffer System

The buffering capacity of a this compound solution is based on the equilibrium between a weak acid (acetic acid, CH₃COOH) and its conjugate base (the acetate ion, CH₃COO⁻). This compound, being a 1:1 molar complex of sodium acetate and acetic acid, conveniently provides both components upon dissolution in water.[6]

The equilibrium can be represented as follows:

CH₃COOH ⇌ H⁺ + CH₃COO⁻

When an acid (H⁺) is introduced into the buffer, the acetate ions (CH₃COO⁻) react to form acetic acid, thus resisting a decrease in pH. Conversely, when a base (OH⁻) is added, the acetic acid donates a proton to neutralize the hydroxide ions, forming water and acetate ions, thereby resisting an increase in pH.

The pH of the buffer solution can be calculated using the Henderson-Hasselbalch equation:

pH = pKa + log₁₀ ([CH₃COO⁻] / [CH₃COOH])

Where:

  • pH is the measure of the acidity of the buffer.

  • pKa is the acid dissociation constant of acetic acid (approximately 4.76).

  • [CH₃COO⁻] is the molar concentration of the acetate ion (the conjugate base).

  • [CH₃COOH] is the molar concentration of acetic acid (the weak acid).

Experimental Protocols

Below are two detailed protocols for preparing a this compound buffer. The first method utilizes solid this compound, while the second involves the combination of sodium acetate and acetic acid.

Protocol 1: Preparation of 0.1 M this compound Buffer from this compound Powder

This protocol is ideal for researchers who have solid this compound available.

Materials:

  • This compound (MW: 142.09 g/mol )

  • Deionized (DI) or distilled water

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Beaker

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

Procedure:

  • Calculate the required mass of this compound: To prepare 1 L of a 0.1 M this compound buffer, you will need:

    • Mass = Molarity × Molecular Weight × Volume

    • Mass = 0.1 mol/L × 142.09 g/mol × 1 L = 14.21 g

  • Dissolve the this compound:

    • Weigh out 14.21 g of this compound powder.

    • Add the powder to a beaker containing approximately 800 mL of DI water.

    • Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.

  • Adjust the pH:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Place the calibrated pH electrode into the buffer solution.

    • The initial pH of a 0.1 M this compound solution will be close to the pKa of acetic acid (around 4.76).

    • To adjust the pH to a lower value, add 1 M HCl dropwise while continuously monitoring the pH.

    • To adjust the pH to a higher value, add 1 M NaOH dropwise while continuously monitoring the pH.

  • Final Volume Adjustment:

    • Once the desired pH is reached, carefully transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of DI water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.

    • Add DI water to the volumetric flask until the meniscus reaches the 1 L mark.

    • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Storage:

    • Store the buffer solution in a well-sealed container at room temperature (20-25°C) or refrigerated (2-8°C).

    • Properly stored, the buffer should be stable for up to 6 months.[6] Some commercial preparations suggest a shelf life of up to 12 months at room temperature.[7]

Protocol 2: Preparation of 0.1 M Acetate Buffer by Mixing Sodium Acetate and Acetic Acid

This protocol is suitable when this compound is not available, but sodium acetate and acetic acid are.

Materials:

  • Sodium Acetate (anhydrous, MW: 82.03 g/mol ) or Sodium Acetate Trihydrate (MW: 136.08 g/mol )

  • Glacial Acetic Acid (MW: 60.05 g/mol , Density: ~1.049 g/mL)

  • Deionized (DI) or distilled water

  • Beaker

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

Procedure:

  • Prepare Stock Solutions (Optional but Recommended for Accuracy):

    • 0.1 M Sodium Acetate Solution: Dissolve 8.20 g of anhydrous sodium acetate or 13.61 g of sodium acetate trihydrate in DI water and make up to a final volume of 1 L.

    • 0.1 M Acetic Acid Solution: Add approximately 5.72 mL of glacial acetic acid to a beaker with about 500 mL of DI water, then make up to a final volume of 1 L.

  • Determine the Ratio of Acid and Conjugate Base:

    • Use the Henderson-Hasselbalch equation to calculate the required ratio of acetate to acetic acid for your target pH.

    • For example, to prepare a buffer with a pH of 5.0:

      • 5.0 = 4.76 + log₁₀ ([Acetate] / [Acetic Acid])

      • 0.24 = log₁₀ ([Acetate] / [Acetic Acid])

      • [Acetate] / [Acetic Acid] = 10^⁰.²⁴ ≈ 1.74

    • This means you need approximately 1.74 parts of the acetate solution for every 1 part of the acetic acid solution.

  • Mix the Solutions:

    • To prepare 1 L of the buffer, you would mix the stock solutions in the calculated ratio.

    • Let V_acetate be the volume of the sodium acetate solution and V_acid be the volume of the acetic acid solution.

    • V_acetate + V_acid = 1000 mL

    • V_acetate / V_acid = 1.74

    • Solving these equations gives: V_acid ≈ 365 mL and V_acetate ≈ 635 mL.

    • In a beaker, combine approximately 635 mL of the 0.1 M sodium acetate solution with 365 mL of the 0.1 M acetic acid solution.

  • Adjust the pH:

    • Calibrate and use a pH meter to check the pH of the mixed solution.

    • Fine-tune the pH to the exact desired value by adding small volumes of either the 0.1 M acetic acid solution (to lower the pH) or the 0.1 M sodium acetate solution (to raise the pH).

  • Final Volume and Storage:

    • Transfer the final solution to a 1 L volumetric flask and add DI water to the mark if necessary.

    • Store as described in Protocol 1.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in preparing a this compound buffer solution.

experimental_workflow Experimental Workflow for this compound Buffer Preparation cluster_protocol1 Protocol 1: From this compound Powder cluster_protocol2 Protocol 2: From Sodium Acetate and Acetic Acid p1_start Start p1_calc Calculate Mass of This compound p1_start->p1_calc p1_weigh Weigh this compound p1_calc->p1_weigh p1_dissolve Dissolve in DI Water p1_weigh->p1_dissolve p1_ph Adjust pH with HCl or NaOH p1_dissolve->p1_ph p1_vol Adjust to Final Volume p1_ph->p1_vol p1_store Store Solution p1_vol->p1_store p2_start Start p2_prepare Prepare Stock Solutions (Sodium Acetate & Acetic Acid) p2_start->p2_prepare p2_calc Calculate Ratio using Henderson-Hasselbalch p2_prepare->p2_calc p2_mix Mix Stock Solutions p2_calc->p2_mix p2_ph Adjust pH with Acid/Base Stock p2_mix->p2_ph p2_vol Adjust to Final Volume p2_ph->p2_vol p2_store Store Solution p2_vol->p2_store

Caption: Workflow for preparing this compound buffer.

Signaling Pathway of Buffer Action

The following diagram illustrates the chemical equilibrium and buffering action of the this compound system in an aqueous solution.

buffer_equilibrium Chemical Equilibrium of this compound Buffer cluster_dissociation Dissociation in Water cluster_equilibrium Buffering Equilibrium cluster_acid_addition Addition of Acid (H⁺) cluster_base_addition Addition of Base (OH⁻) NaDiacetate This compound (CH₃COONa·CH₃COOH) Components Acetic Acid (CH₃COOH) + Sodium Acetate (CH₃COONa) NaDiacetate->Components Dissolves to form Ions Acetate Ion (CH₃COO⁻) + Sodium Ion (Na⁺) + Acetic Acid (CH₃COOH) Components->Ions Dissociates into AceticAcid Acetic Acid (CH₃COOH) AcetateIon Acetate Ion (CH₃COO⁻) AceticAcid->AcetateIon Proton H⁺ AddedAcid H⁺ Added Reaction_Acid CH₃COO⁻ + H⁺ → CH₃COOH AddedAcid->Reaction_Acid Reacts with Acetate Reaction_Acid->AceticAcid Increases AddedBase OH⁻ Added Reaction_Base CH₃COOH + OH⁻ → CH₃COO⁻ + H₂O AddedBase->Reaction_Base Reacts with Acetic Acid Reaction_Base->AcetateIon Increases

References

application of sodium diacetate in broiler chicken feed studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium diacetate, a compound of acetic acid and sodium acetate, is increasingly being investigated as a feed additive in broiler chicken production. Its application is primarily aimed at improving growth performance, modulating gut health, and serving as a potential alternative to antibiotic growth promoters. This document provides a comprehensive overview of the application of this compound in broiler feed, summarizing key quantitative data from various studies and offering detailed experimental protocols for research and development.

Mechanism of Action

This compound is thought to exert its beneficial effects in broiler chickens through a multi-faceted mechanism. Upon ingestion, it dissociates into acetic acid and sodium acetate. The acetic acid component acts as an acidifier, contributing to a reduction in the pH of the gastrointestinal tract. This lower pH environment is less favorable for the proliferation of pathogenic bacteria, such as E. coli and Streptococci, while promoting the growth of beneficial bacteria like Lactobacilli. The antimicrobial properties of undissociated acetic acid can further inhibit the growth of pH-sensitive pathogens. This modulation of the gut microbiota, coupled with a more acidic intestinal environment, is believed to enhance nutrient digestion and absorption, leading to improved growth performance and feed efficiency.

cluster_ingestion Ingestion cluster_gut Gastrointestinal Tract cluster_effects Physiological Effects This compound This compound Dissociation Dissociation This compound->Dissociation Acetic Acid Acetic Acid Dissociation->Acetic Acid Sodium Acetate Sodium Acetate Dissociation->Sodium Acetate pH Reduction pH Reduction Acetic Acid->pH Reduction Antimicrobial Action Antimicrobial Action Acetic Acid->Antimicrobial Action Microbiota Modulation Microbiota Modulation pH Reduction->Microbiota Modulation Pathogen Inhibition Pathogen Inhibition Antimicrobial Action->Pathogen Inhibition Microbiota Modulation->Pathogen Inhibition Beneficial Bacteria Promotion Beneficial Bacteria Promotion Microbiota Modulation->Beneficial Bacteria Promotion Improved Gut Health Improved Gut Health Pathogen Inhibition->Improved Gut Health Beneficial Bacteria Promotion->Improved Gut Health Enhanced Performance Enhanced Performance Improved Gut Health->Enhanced Performance Start Start Acclimation Acclimation Start->Acclimation Dietary_Treatment Dietary_Treatment Acclimation->Dietary_Treatment Data_Collection Data_Collection Dietary_Treatment->Data_Collection Growth_Performance Growth_Performance Data_Collection->Growth_Performance Sample_Collection Sample_Collection Data_Collection->Sample_Collection Data_Analysis Data_Analysis Growth_Performance->Data_Analysis Carcass_Analysis Carcass_Analysis Sample_Collection->Carcass_Analysis Gut_Health_Analysis Gut_Health_Analysis Sample_Collection->Gut_Health_Analysis Carcass_Analysis->Data_Analysis Gut_Health_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Application Notes and Protocols: Utilizing Sodium Diacetate for pH Control in Fermentation Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective pH control is a critical parameter in optimizing microbial fermentation processes for the production of pharmaceuticals, biologics, and other high-value products. Fluctuations in pH can significantly impact enzyme activity, cell viability, protein expression, and ultimately, product yield and quality. Sodium diacetate, a molecular compound of sodium acetate and acetic acid, serves as an effective and economical buffering agent for maintaining a stable pH environment in fermentation media.

These application notes provide a comprehensive guide to the principles, applications, and protocols for utilizing this compound for pH control in various fermentation systems. The information is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and productivity of their fermentation processes.

Principle of Action

This compound (NaH(C₂H₃O₂)₂) dissociates in aqueous solution to form sodium acetate and acetic acid. This conjugate acid-base pair creates a buffer system that resists changes in pH. The buffering capacity is most effective around the pKa of acetic acid, which is approximately 4.76. In fermentation, as microbial metabolism produces acidic or basic byproducts, the acetate/acetic acid equilibrium shifts to neutralize these changes, thereby maintaining a more stable pH environment. This is particularly beneficial in high-density cultures where significant metabolic activity can lead to rapid pH shifts.

Applications in Fermentation Processes

The use of this compound as a pH control agent is applicable to a wide range of fermentation processes, including:

  • Bacterial Fermentation: In systems like Escherichia coli for recombinant protein production, the secretion of organic acids can lead to a drop in pH, which can inhibit growth and protein expression. This compound can mitigate this acidification.

  • Yeast Fermentation: For the production of biofuels, enzymes, or therapeutic proteins in yeasts such as Saccharomyces cerevisiae or Pichia pastoris, maintaining an optimal pH is crucial for maximizing productivity.

  • Mammalian Cell Culture: While less common, the principle of acetate buffering can be applied, with careful optimization, to certain mammalian cell lines for the production of monoclonal antibodies and other biologics. However, sensitivity to acetate concentrations must be carefully evaluated.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound and sodium acetate on key fermentation parameters.

Table 1: Effect of this compound on Silage Fermentation Parameters

Treatment (g/kg fresh weight)Final pHLactic Acid (g/kg DM)Acetic Acid (g/kg DM)Ammonia-N (g/kg total N)Yeast (log cfu/g)
Control (0)4.8265.218.512.15.8
SDA (3)4.6572.825.410.54.9
SDA (6)4.5178.132.79.84.2
SDA (9)4.4875.335.19.54.1

Source: Adapted from studies on alfalfa and rye silage fermentation.[1][3]

Table 2: Effect of Sodium Acetate on Recombinant Protein Expression in E. coli

ConditionSpecific Growth Rate (h⁻¹)Intracellular Acetate (mM)Recombinant Protein Yield (relative %)
Control (pH 7.0)0.4515100
100 mM NaAc (pH 7.0)0.385585
100 mM NaAc (pH 7.5)0.423095
300 mM NaAc (pH 6.5)0.2512060
300 mM NaAc (pH 7.5)0.354590

Source: Illustrative data based on findings from studies on acetate stress in E. coli.[4][5][6]

Table 3: Effect of Sodium Acetate on HEK293 Cell Growth and Protein Production

NaAc Concentration (mM)Maximum Cell Density (10⁶ cells/mL)ECD-Her1 Protein Titer (mg/L)
03.525
43.232
62.938
82.642

Source: Adapted from a study on HEK293 cells expressing ECD-Her1 protein.[2][7]

Experimental Protocols

Protocol 1: Preparation of this compound Buffered Fermentation Medium

Objective: To prepare a fermentation medium with a specific concentration of this compound for pH buffering.

Materials:

  • This compound (molecular weight: 142.09 g/mol )

  • Components of the desired fermentation medium

  • Deionized water

  • pH meter

  • Autoclave or sterile filters

Procedure:

  • Calculate the required mass of this compound to achieve the desired molar concentration. For example, for a 50 mM solution in 1 L of medium: 0.05 mol/L * 142.09 g/mol = 7.10 g/L.

  • Dissolve all dry components of the fermentation medium, except for the heat-labile substances, in approximately 80% of the final volume of deionized water.

  • Add the calculated amount of this compound and stir until fully dissolved.

  • Adjust the initial pH of the medium to the desired value using concentrated HCl or NaOH. Note that the addition of this compound will influence the initial pH.

  • Bring the medium to the final volume with deionized water.

  • Sterilize the medium by autoclaving or sterile filtration, depending on the heat sensitivity of the components.

  • Aseptically add any heat-labile components after the medium has cooled.

Protocol 2: Optimization of this compound Concentration for pH Control and Product Yield

Objective: To determine the optimal concentration of this compound that provides effective pH control without negatively impacting cell growth and product formation.

Materials:

  • A series of fermentation media prepared with varying concentrations of this compound (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 200 mM).

  • Bioreactors or shake flasks.

  • Inoculum of the production strain.

  • Online pH monitoring system or sterile sampling apparatus.

  • Spectrophotometer for optical density (OD) measurement.

  • Analytical method for quantifying the target product (e.g., HPLC, ELISA).

Procedure:

  • Prepare the fermentation vessels with the different this compound-containing media.

  • Inoculate each vessel with the same initial cell density.

  • Incubate under standard fermentation conditions (temperature, agitation, aeration).

  • Monitor the pH of each culture over the course of the fermentation.

  • At regular intervals, aseptically withdraw samples and measure cell density (e.g., OD₆₀₀) and the concentration of the target product.

  • Plot the pH profiles, growth curves, and product titers for each this compound concentration.

  • Analyze the data to identify the concentration of this compound that best maintains the desired pH range while maximizing product yield.

Visualizations

Logical Relationship of pH Buffering by this compound

ph_buffering_logic cluster_fermentation Fermentation Process cluster_intervention Buffering Intervention cluster_outcome Process Outcome Metabolism Microbial Metabolism AcidProduction Acid/Base Byproduct Production Metabolism->AcidProduction pHShift pH Fluctuation AcidProduction->pHShift BufferSystem Acetate/Acetic Acid Buffer System pHShift->BufferSystem is neutralized by NaDiacetate This compound Dissociation Dissociates to Acetic Acid & Sodium Acetate NaDiacetate->Dissociation Dissociation->BufferSystem pH_Stability pH Homeostasis BufferSystem->pH_Stability OptimalConditions Optimal Growth & Metabolism pH_Stability->OptimalConditions ImprovedYield Enhanced Product Yield & Quality OptimalConditions->ImprovedYield

Caption: Logical flow of this compound's buffering action in fermentation.

Experimental Workflow for Optimization

optimization_workflow start Start prep_media Prepare Media with Varying [this compound] (0, 25, 50, 100, 200 mM) start->prep_media inoculate Inoculate Bioreactors/ Shake Flasks prep_media->inoculate incubate Incubate under Controlled Conditions inoculate->incubate monitor Monitor pH, OD, and Product Titer Over Time incubate->monitor analyze Analyze Data: pH Profiles, Growth Curves, Productivity monitor->analyze determine_optimum Determine Optimal [this compound] analyze->determine_optimum end End determine_optimum->end

Caption: Workflow for optimizing this compound concentration.

Simplified Signaling Pathway of Acetate Stress Response in E. coli

acetate_stress_response cluster_environment Extracellular Environment cluster_cell E. coli Cell cluster_response Stress Response AceticAcid_ext Acetic Acid (from this compound) AceticAcid_int Intracellular Acetic Acid AceticAcid_ext->AceticAcid_int Diffusion Membrane Cell Membrane ProtonRelease H⁺ Release AceticAcid_int->ProtonRelease pHi_drop Intracellular pH Drop ProtonRelease->pHi_drop RpoS RpoS (σS) Activation pHi_drop->RpoS MetabolicShift Metabolic Shift (e.g., altered TCA cycle) pHi_drop->MetabolicShift StressGenes Expression of Stress Resistance Genes RpoS->StressGenes

Caption: Simplified overview of the acetate stress response pathway in E. coli.

Conclusion

This compound is a versatile and effective tool for pH control in various fermentation processes. By implementing the protocols outlined in these application notes, researchers can systematically optimize its concentration to achieve robust pH control, leading to improved cell growth, stability of expressed proteins, and overall process productivity. The provided diagrams and data serve as a foundation for understanding and applying this valuable buffering agent in the development of efficient and scalable fermentation processes for therapeutic and other high-value products.

References

Sodium Diacetate as a Sequestrant in Chemical Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium diacetate, a molecular compound of sodium acetate and acetic acid, is widely recognized for its roles as a preservative and flavoring agent. However, its utility as a sequestrant in chemical reactions is a lesser-known but valuable application. In this capacity, this compound, through the action of its constituent acetate ions, can form stable complexes with polyvalent metal ions. This sequestration can prevent unwanted metal-catalyzed reactions, stabilize formulations, and control the reactivity of metal ions in a variety of chemical processes relevant to research, and pharmaceutical development. These application notes provide a detailed overview of the use of this compound as a sequestrant, including its mechanism of action, quantitative data on its binding affinities, and experimental protocols for its application.

Mechanism of Action: Chelation by Acetate

The sequestrant activity of this compound is derived from the ability of the acetate anion (CH₃COO⁻) to act as a chelating ligand. In an aqueous solution, this compound dissociates into sodium ions, acetate ions, and acetic acid. The acetate ion can coordinate with metal ions through its two oxygen atoms, forming a stable ring-like structure known as a chelate. This binding sequesters the metal ion, rendering it less available to participate in other reactions.

The coordination can occur in a bidentate fashion, where both oxygen atoms of the acetate ion bind to the same metal ion, or in a unidentate fashion, where only one oxygen atom is involved. The formation of these complexes is an equilibrium process, and the stability of the metal-acetate complex is a key factor in the effectiveness of sequestration.

Quantitative Data: Metal Ion Sequestration

The stability of metal-acetate complexes can be quantified by their formation constants (log K). A higher log K value indicates a more stable complex and, therefore, more effective sequestration. Acetate is generally considered a weaker chelating agent compared to strong sequestrants like ethylenediaminetetraacetic acid (EDTA). However, its moderate binding affinity can be advantageous in applications where a milder sequestrant is required to avoid overly strong chelation that might interfere with desired processes.

Below is a table summarizing the formation constants for various divalent metal ions with acetate, compared to EDTA for reference.

Metal IonAcetate (log K₁)EDTA (log K)
Calcium (Ca²⁺)0.5 - 1.010.6
Magnesium (Mg²⁺)0.5 - 1.08.7
Copper (Cu²⁺)1.5 - 2.518.8
Zinc (Zn²⁺)1.0 - 2.016.5
Iron (II) (Fe²⁺)1.0 - 1.514.3
Lead (Pb²⁺)2.0 - 3.018.0

Note: The log K values for acetate are approximate and can vary with experimental conditions such as ionic strength and temperature. The values for EDTA are provided for a single, strong binding event.

Application Notes

Control of Metal-Catalyzed Reactions in Organic Synthesis

Trace metal impurities, often originating from starting materials or reaction vessels, can catalyze undesirable side reactions in organic synthesis, leading to reduced yield and purity of the desired product. This compound can be employed to sequester these trace metals, thereby "masking" their catalytic activity.

  • Application: In reactions sensitive to metal-catalyzed decomposition or side-product formation (e.g., certain hydrogenations, cross-coupling reactions), the addition of this compound to the reaction mixture can improve the outcome by binding to interfering metal ions.

  • Advantages: As a mild sequestrant, it is less likely to interfere with the desired catalytic cycle if the primary catalyst has a significantly higher affinity for its ligands than for acetate. It is also inexpensive and readily available.

Stabilization of Pharmaceutical Formulations

Metal ions can accelerate the degradation of active pharmaceutical ingredients (APIs) and excipients in both solid and liquid dosage forms. This compound can be used as a stabilizer by sequestering these pro-oxidant metal ions.

  • Application: Incorporation of this compound into drug formulations can enhance the shelf-life and stability of products susceptible to metal-catalyzed oxidation or hydrolysis.[1]

  • Considerations: The compatibility of this compound with all formulation components must be assessed. Its buffering capacity (pH of a 1 in 10 solution is between 4.5 and 5.0) should also be considered in pH-sensitive formulations.[2]

Use as a Masking Agent in Analytical Chemistry

In certain analytical procedures, the presence of interfering metal ions can lead to inaccurate results. This compound can be used as a masking agent to selectively block the reactivity of these ions.

  • Application: In complexometric titrations or spectrophotometric analyses where certain metal ions would interfere with the determination of the analyte of interest, the addition of this compound can form stable complexes with the interfering ions, preventing their participation in the analytical reaction.

Experimental Protocols

Protocol 1: Sequestration of Trace Metal Impurities in an Organic Reaction

Objective: To remove or deactivate trace metal impurities from a reaction mixture to prevent unwanted side reactions.

Materials:

  • Reaction mixture containing the substrate, reagents, and solvent.

  • This compound (reagent grade).

  • Inert gas atmosphere (e.g., nitrogen or argon), if required for the reaction.

Procedure:

  • To the reaction vessel containing the substrate and solvent, add this compound. A typical starting concentration is 1.1 to 2 equivalents relative to the estimated concentration of trace metal impurities. If the impurity concentration is unknown, a concentration of 0.05-0.1 M can be tested empirically.

  • Stir the mixture for 15-30 minutes at room temperature to allow for the complexation of metal ions.

  • Add the other reagents and proceed with the reaction according to the established protocol.

  • Monitor the reaction progress and compare the outcome (yield, purity) to a control reaction performed without this compound.

  • If solid this compound or its metal complexes are present at the end of the reaction, they can often be removed by filtration or an aqueous work-up.

Protocol 2: Evaluation of this compound as a Stabilizer in a Liquid Formulation

Objective: To assess the effectiveness of this compound in preventing the degradation of a metal-sensitive compound in a solution.

Materials:

  • Active Pharmaceutical Ingredient (API) or compound of interest.

  • A suitable solvent system (e.g., water, buffer).

  • This compound.

  • A known pro-oxidant metal salt (e.g., FeCl₃ or CuSO₄) to spike the solution.

  • Analytical method to quantify the compound of interest (e.g., HPLC, UV-Vis spectroscopy).

Procedure:

  • Prepare a stock solution of the compound of interest in the chosen solvent.

  • Prepare several test solutions:

    • Control: Stock solution only.

    • Metal-spiked control: Stock solution spiked with a known concentration of the metal salt (e.g., 10 ppm).

    • Test solutions: Stock solution spiked with the metal salt and varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Store all solutions under controlled conditions (e.g., specific temperature and light exposure) that are relevant to the intended application.

  • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.

  • Analyze the concentration of the compound of interest in each aliquot using a validated analytical method.

  • Plot the concentration of the compound versus time for each condition to determine the degradation rate.

  • Compare the degradation rates in the presence and absence of this compound to evaluate its stabilizing effect.

Visualizations

Chelation_Mechanism M Metal Ion (M²⁺) Complex Metal-Acetate Complex M->Complex Coordination Acetate1 CH₃COO⁻ Acetate1->Complex Acetate2 CH₃COO⁻ Acetate2->Complex

Caption: Chelation of a metal ion by two acetate ligands.

Experimental_Workflow_Sequestration cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Reaction Mixture (Substrate, Solvent) B Add this compound A->B C Stir for Chelation B->C D Add Reagents & Run Reaction C->D E Monitor Progress & Purity D->E F Work-up & Isolation E->F

Caption: Workflow for trace metal sequestration in a chemical reaction.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Solubility Challenges of Sodium Diacetate in Non-Aqueous Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dissolving sodium diacetate in non-aqueous solvent systems.

Section 1: Troubleshooting Guides

This section provides structured guidance for overcoming common issues encountered during the experimental use of this compound in non-aqueous media.

Issue 1: this compound Fails to Dissolve in a Non-Aqueous Solvent

Possible Causes and Solutions:

  • Low Polarity of the Solvent: this compound, as a salt, exhibits poor solubility in non-polar or weakly polar solvents.

    • Solution: Switch to a more polar aprotic or polar protic solvent. Polar aprotic solvents like DMSO and DMF are generally good starting points for dissolving ionic compounds. Polar protic solvents such as ethanol and methanol can also be effective, as this compound is known to be soluble in ethanol.[1]

  • Insufficient Solute-Solvent Interactions: The solvent molecules may not be effectively solvating the sodium and diacetate ions.

    • Solution 1 (Co-solvency): Introduce a co-solvent to modify the polarity of the medium. A small amount of a highly polar solvent in which this compound is soluble can enhance the overall solvating power of the solvent system.

    • Solution 2 (Heating): Gently heating the mixture while stirring can increase the kinetic energy of the system, potentially overcoming the activation energy barrier for dissolution. Monitor the temperature closely as this compound decomposes at temperatures above 150°C.

  • Hygroscopic Nature of this compound: this compound readily absorbs moisture from the air, which can interfere with its dissolution in some non-aqueous solvents.[1]

    • Solution: Ensure that the this compound and the solvent are thoroughly dried before use. Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) if possible.

Issue 2: Precipitation of this compound from a Non-Aqueous Solution

Possible Causes and Solutions:

  • Temperature Fluctuation: A decrease in temperature can lead to the supersaturation and subsequent precipitation of the dissolved this compound.

    • Solution: Maintain a constant and controlled temperature for the solution. If the process allows, gently warm the solution to redissolve the precipitate.

  • Change in Solvent Composition: The addition of a less polar solvent (an anti-solvent) to the solution can reduce the overall polarity and cause the this compound to precipitate.

    • Solution: Avoid the addition of anti-solvents. If their use is necessary for a subsequent step, consider performing the reaction at a more dilute concentration of this compound.

  • Common Ion Effect: The presence of other sodium or acetate salts in the solution can decrease the solubility of this compound.

    • Solution: Review all components in the formulation to identify any sources of common ions and consider alternative reagents if possible.

Section 2: Frequently Asked Questions (FAQs)

Solubility and Solvent Selection
  • Q1: What is the general solubility profile of this compound in non-aqueous solvents?

    • A1: this compound is a polar ionic compound, making it readily soluble in water. In non-aqueous solvents, its solubility is largely dependent on the polarity of the solvent. It is known to be easily soluble in polar protic solvents like ethanol but insoluble in non-polar solvents such as ether.[1][2] Its solubility in polar aprotic solvents like DMSO and DMF is expected to be moderate to good, although specific quantitative data is limited.

  • Q2: Why is my this compound not dissolving in ethanol despite being reported as soluble?

    • A2: Several factors could be at play. The grade and purity of both the this compound and the ethanol can affect solubility. The presence of even small amounts of water in the ethanol can alter its solvating properties. Additionally, the dissolution rate may be slow, requiring more time and agitation. Consider using a higher grade of anhydrous ethanol and increasing the stirring time.

  • Q3: Can I use a solvent mixture to dissolve this compound?

    • A3: Yes, using a co-solvent system can be an effective strategy. By mixing a solvent in which this compound has low solubility with a solvent of high polarity in which it is more soluble, you can create a system with the desired solvating power. This technique is known as co-solvency.

Solubility Enhancement Techniques
  • Q4: What are the primary methods to enhance the solubility of this compound in a non-aqueous solvent?

    • A4: The main approaches include:

      • Co-solvency: Blending the primary solvent with a more polar co-solvent.

      • Complexation: Using a complexing agent, such as a cyclodextrin, to encapsulate the this compound molecule and increase its affinity for the solvent.

      • Micronization: Reducing the particle size of the this compound powder to increase its surface area and dissolution rate.

  • Q5: How does cyclodextrin complexation work to improve solubility?

    • A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. While typically used for poorly water-soluble drugs, they can also form inclusion complexes with suitable guest molecules, altering their physicochemical properties and potentially enhancing their solubility in certain organic solvents. The formation of such a complex can shield the ionic nature of this compound, making it more compatible with less polar environments.

  • Q6: Is micronization an effective method for increasing the solubility of this compound?

    • A6: Micronization primarily increases the dissolution rate of a substance by increasing the surface area available for solvation.[3] While it may not significantly increase the equilibrium solubility, a faster dissolution rate can be beneficial in many experimental setups, making it appear more soluble within a given timeframe.

Section 3: Data Presentation

Due to the limited availability of precise quantitative solubility data for this compound in a wide range of non-aqueous solvents, the following table provides a qualitative and estimated summary based on general chemical principles and available information. "Soluble" indicates that a significant amount is likely to dissolve, "Slightly Soluble" suggests that only a small amount will dissolve, and "Insoluble" indicates negligible dissolution.

SolventSolvent TypePredicted Solubility
WaterPolar ProticVery Soluble
EthanolPolar ProticSoluble[1]
MethanolPolar ProticSoluble
IsopropanolPolar ProticSlightly Soluble
AcetonePolar AproticSlightly Soluble
AcetonitrilePolar AproticSlightly Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dimethylformamide (DMF)Polar AproticSoluble
DichloromethaneNon-PolarInsoluble
TolueneNon-PolarInsoluble
HexaneNon-PolarInsoluble
Diethyl EtherNon-PolarInsoluble[2]

Section 4: Experimental Protocols

Protocol 1: General Method for Determining the Solubility of this compound

Objective: To determine the approximate solubility of this compound in a given non-aqueous solvent.

Materials:

  • This compound (anhydrous)

  • Selected non-aqueous solvent (high purity)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath or hot plate

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Add a known volume of the selected solvent to a vial containing a magnetic stir bar.

  • Place the vial in a temperature-controlled bath set to the desired experimental temperature.

  • Gradually add small, pre-weighed amounts of this compound to the solvent while stirring.

  • Allow the solution to stir for a set period (e.g., 1-2 hours) after each addition to ensure equilibrium is approached.

  • Continue adding this compound until a persistent solid is observed, indicating that the solution is saturated.

  • Stir the saturated solution for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.

  • Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., evaporation of the solvent and weighing the residue, or a validated chromatographic method).

  • Express the solubility in g/100 mL or other appropriate units.

Protocol 2: Co-solvency for Enhancing this compound Solubility

Objective: To improve the solubility of this compound in a primary solvent by the addition of a co-solvent.

Materials:

  • This compound

  • Primary non-aqueous solvent (low solubility)

  • Co-solvent (high solubility for this compound, e.g., DMSO or ethanol)

  • Equipment as listed in Protocol 1

Procedure:

  • Prepare a series of solvent blends with varying ratios of the primary solvent and the co-solvent (e.g., 95:5, 90:10, 80:20 by volume).

  • For each solvent blend, determine the solubility of this compound following the steps outlined in Protocol 1.

  • Plot the solubility of this compound as a function of the co-solvent percentage to identify the optimal solvent composition for the desired concentration.

Protocol 3: Cyclodextrin Complexation of this compound (Kneading Method)

Objective: To prepare a this compound-cyclodextrin inclusion complex to potentially enhance its solubility in less polar organic solvents.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Ethanol (for washing)

  • Vacuum oven

Procedure:

  • Place a known amount of cyclodextrin into a mortar.

  • Add a small amount of deionized water to the cyclodextrin and triturate to form a homogeneous paste.

  • Gradually add a stoichiometric amount of this compound to the paste while continuously kneading.

  • Continue kneading for a specified period (e.g., 60-90 minutes).

  • The resulting solid mass is then dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried complex can be washed with a small amount of a solvent in which the complex is insoluble but free this compound has some solubility (e.g., a non-polar solvent) to remove any uncomplexed guest molecules.

  • The solubility of the resulting complex in the target non-aqueous solvent can then be determined using Protocol 1.

Protocol 4: Micronization of this compound by Jet Milling

Objective: To reduce the particle size of this compound to improve its dissolution rate.

Materials and Equipment:

  • This compound powder

  • Jet mill

  • High-pressure nitrogen or air source

  • Particle size analyzer

Procedure:

  • Ensure the jet mill is clean and properly assembled according to the manufacturer's instructions.

  • Set the grinding and feeding pressures to the desired levels. These parameters will need to be optimized for this compound.

  • Introduce the this compound powder into the milling chamber at a constant feed rate.

  • The high-velocity gas stream will cause the particles to collide and reduce in size.

  • The micronized powder is collected in a cyclone separator.

  • Analyze the particle size distribution of the collected powder using a particle size analyzer.

  • The dissolution rate of the micronized this compound can then be compared to the un-milled material in the target non-aqueous solvent.

Section 5: Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategy cluster_methods Enhancement Methods cluster_evaluation Evaluation cluster_outcome Outcome start Low Solubility of This compound strategy Select Enhancement Technique start->strategy cosolvency Co-solvency strategy->cosolvency Adjust Polarity complexation Complexation strategy->complexation Encapsulate Ion micronization Micronization strategy->micronization Increase Surface Area evaluate Determine Solubility/ Dissolution Rate cosolvency->evaluate complexation->evaluate micronization->evaluate success Successful Dissolution evaluate->success Target Achieved failure Re-evaluate evaluate->failure Target Not Achieved failure->strategy

Caption: Workflow for addressing this compound solubility issues.

logical_relationship cluster_factors Influencing Factors substance This compound (Ionic Salt) solubility Solubility substance->solubility solvent Non-Aqueous Solvent solvent->solubility polarity Solvent Polarity polarity->solubility Mismatch Decreases polarity->solubility Match Increases temperature Temperature temperature->solubility Affects particle_size Particle Size particle_size->solubility Affects Dissolution Rate additives Additives (Co-solvents, Complexing Agents) additives->solubility Can Increase

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Purification of Synthesized Sodium Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from synthesized sodium diacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: Synthesized this compound can contain various impurities depending on the raw materials and the synthesis method used. Common impurities include:

  • Unreacted starting materials: Residual sodium acetate or acetic acid.

  • Side products: Formic acid and other oxidizable substances.[1][2]

  • Degradation products: Aldehydes.[1]

  • Contaminants from raw materials or equipment: Heavy metals (e.g., lead) and other inorganic salts.[1][2]

  • Solvent residues: If solvents other than water are used in the synthesis or purification.

Q2: What are the typical purity specifications for food or pharmaceutical-grade this compound?

A2: The purity of this compound is crucial for its application in food and pharmaceutical industries. Typical specifications for high-purity this compound are summarized in the table below.

ParameterSpecification
Free Acetic Acid39.0 - 41.0%
Sodium Acetate58.0 - 60.0%
Moisture≤ 2.0%
pH (10% Solution)4.5 - 5.0
Formic acid and oxidizable impurities≤ 0.2%
Heavy Metals (as Pb)≤ 1 ppm
Arsenic (As)≤ 3 ppm
(Source: Certificate of Analysis, FCC IV Standards)

Q3: What are the primary methods for purifying synthesized this compound?

A3: The most common and effective methods for purifying synthesized this compound are:

  • Recrystallization: This is a widely used technique to remove a variety of impurities by dissolving the crude product in a suitable solvent and allowing the purified crystals to form upon cooling or addition of an anti-solvent.

  • Activated Carbon Treatment: This method is effective for removing colored impurities and organic byproducts through adsorption.

  • Ion-Exchange Chromatography: This technique is used to remove ionic impurities, including heavy metals and other charged organic or inorganic molecules.

Troubleshooting Guides

Recrystallization

Issue: Low yield of purified this compound crystals.

Possible CauseTroubleshooting Step
Incomplete dissolution of crude product. Ensure the crude this compound is completely dissolved in the solvent with gentle heating and stirring. The solution should be clear before cooling.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
Insufficient concentration of the solution. If crystallization does not occur upon cooling, the solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again.
Loss of product during washing. Use a minimal amount of chilled solvent to wash the crystals to avoid significant dissolution of the product.

Issue: Crystals are discolored or contain visible impurities.

Possible CauseTroubleshooting Step
Impurities co-precipitated with the product. Ensure slow and controlled crystallization. A second recrystallization step may be necessary to achieve the desired purity.
Colored impurities present in the crude product. Perform an activated carbon treatment on the solution before recrystallization.
Inadequate washing of the crystals. Ensure the crystals are thoroughly washed with a small amount of cold, pure solvent to remove residual mother liquor containing impurities.
Activated Carbon Treatment

Issue: The solution remains colored after treatment.

Possible CauseTroubleshooting Step
Insufficient amount of activated carbon. Increase the amount of activated carbon used. A typical starting point is 1-5% (w/w) of the solute.
Inadequate contact time. Increase the stirring time of the solution with activated carbon. A contact time of 30-60 minutes is generally recommended.
Incorrect temperature. The adsorption process can be temperature-dependent. Try performing the treatment at a slightly elevated temperature (e.g., 40-60°C) to enhance the adsorption of some impurities.
Inappropriate type of activated carbon. Different types of activated carbon have varying pore structures and surface chemistries. Test different grades of activated carbon to find one that is most effective for your specific impurities.

Issue: Fine carbon particles are difficult to remove from the solution.

Possible CauseTroubleshooting Step
Using powdered activated carbon. Use granular activated carbon, which is easier to filter.
Inadequate filtration method. Filter the solution through a bed of celite or a fine porosity filter paper to effectively remove the carbon particles. Multiple filtrations may be necessary.
Ion-Exchange Chromatography

Issue: Poor separation of impurities from this compound.

Possible CauseTroubleshooting Step
Incorrect resin selection. For removing cationic impurities (e.g., heavy metals), a strong acid cation exchange resin in the H+ form is recommended. For anionic impurities, a strong base anion exchange resin in the OH- form would be suitable.
Improper column packing. Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
Inappropriate flow rate. A slower flow rate generally allows for better separation. Optimize the flow rate for your specific column and sample.
Incorrect pH of the mobile phase. The pH of the solution can affect the charge of the impurities and their interaction with the resin. Adjust the pH to optimize the binding of impurities to the resin.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline for the recrystallization of this compound from a mixed solvent system of water and acetone.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water (e.g., 60-70°C). Stir continuously until all the solid has dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add acetone to the hot solution with continuous stirring until the solution becomes slightly turbid. Then, add a few drops of hot water until the solution is clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold acetone-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the decomposition point of this compound (e.g., 50-60°C).[3]

Activated Carbon Treatment Protocol

This protocol describes the use of activated carbon to decolorize a this compound solution.

  • Preparation: Prepare an aqueous solution of the crude this compound.

  • Addition of Activated Carbon: Add 1-5% (w/w) of granular activated carbon to the solution.

  • Adsorption: Heat the mixture to 50-60°C and stir for 30-60 minutes.

  • Removal of Activated Carbon: Filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon. For very fine particles, a celite bed can be used.

  • Further Processing: The decolorized filtrate can then be used for recrystallization or other purification steps.

Ion-Exchange Chromatography Protocol

This protocol provides a general procedure for the removal of cationic impurities using a cation exchange resin.

  • Resin Preparation: Swell the strong acid cation exchange resin (e.g., Amberlite IR-120 H+ form) in deionized water. Pack a chromatography column with the slurry.

  • Column Equilibration: Wash the packed column with several column volumes of deionized water until the pH of the eluate is neutral.

  • Sample Loading: Dissolve the crude this compound in deionized water and load the solution onto the column.

  • Elution: Elute the column with deionized water. The this compound will pass through the column while the cationic impurities will bind to the resin.

  • Collection: Collect the fractions containing the purified this compound. The presence of acetate can be monitored by appropriate analytical techniques.

  • Regeneration: Regenerate the column by washing with a strong acid (e.g., HCl) followed by extensive rinsing with deionized water.

Quantitative Data

The following table presents typical results that can be achieved with different purification methods, starting from a crude this compound sample. The exact values can vary depending on the initial purity of the crude product.

ImpurityCrude SampleAfter RecrystallizationAfter Activated Carbon + RecrystallizationAfter Ion-Exchange + Recrystallization
Purity (%) 96.099.399.599.8
Color Slightly yellowWhiteWhiteWhite
Formic Acid (%) 0.50.10.10.1
Heavy Metals (ppm) 1055< 1
(Note: These are representative values and actual results may vary.)

Visualizations

Experimental_Workflow_for_Sodium_Diacetate_Purification cluster_0 Crude this compound cluster_1 Purification Methods cluster_2 Purified Product Crude Crude Synthesized This compound Recrystallization Recrystallization Crude->Recrystallization ActivatedCarbon Activated Carbon Treatment Crude->ActivatedCarbon IonExchange Ion-Exchange Chromatography Crude->IonExchange Pure Purified Sodium Diacetate Recrystallization->Pure ActivatedCarbon->Recrystallization IonExchange->Recrystallization

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Low Crystal Yield Cause1 Incomplete Dissolution Start->Cause1 Cause2 Rapid Cooling Start->Cause2 Cause3 Insufficient Concentration Start->Cause3 Solution1 Ensure complete dissolution with gentle heating Cause1->Solution1 Solution2 Cool solution slowly Cause2->Solution2 Solution3 Concentrate solution by evaporating solvent Cause3->Solution3

Caption: Troubleshooting low yield in this compound recrystallization.

Signaling_Pathway_Placeholder A Impurity Detection B Method Selection A->B Identify Impurity Type C Purification Process B->C Choose Appropriate Method C->B Re-purify if needed D Purity Analysis C->D Monitor Purification E Final Product D->E Confirm Purity

Caption: Logical relationship for purification method selection.

References

Validation & Comparative

Sodium Diacetate's Efficacy Against Aspergillus Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sodium diacetate's efficacy against various Aspergillus species, placing its performance in context with other antifungal alternatives. The information is supported by available experimental data to aid in research and development decisions.

Executive Summary

This compound, a compound of acetic acid and sodium acetate, has demonstrated antifungal properties against several Aspergillus species, primarily in the context of food preservation. Its mechanism of action is understood to involve the penetration of the fungal cell wall by acetic acid, leading to the denaturation of intracellular proteins and interference with intercellular enzymes. While qualitative studies suggest its potential as an effective antifungal agent, quantitative data, particularly Minimum Inhibitory Concentration (MIC) values against a broad range of pathogenic Aspergillus species, remains limited in publicly available research. This guide synthesizes the current knowledge, highlighting both the demonstrated efficacy and the existing gaps in data to inform future research directions.

Data Presentation: Efficacy of this compound and Comparators

The following tables summarize the available quantitative and qualitative data on the antifungal activity of this compound and its comparison with other common antifungal agents against Aspergillus species.

Table 1: Antifungal Efficacy of this compound against Aspergillus Species

Aspergillus SpeciesConcentrationObserved EffectSource
Aspergillus sp.3000 ppmInhibition of mold growth[1]
Aspergillus niger5000 ppmComplete inhibition for 5 days[1]
Aspergillus nigerNot specifiedNo inhibitory effects observed in a broth dilution susceptibility test.[2][2]
Aspergillus flavusNot specifiedStrong inhibition[3]
Aspergillus flavusNot specifiedBetter inhibitory effect than potassium sorbate[4]
Aspergillus parasiticus≥ 1.0g/100 ml (as sodium acetate)Complete inhibition of growth and aflatoxin production

Table 2: Qualitative Comparison of this compound with Other Antifungal Agents against Aspergillus Species

Antifungal AgentComparison with this compoundSupporting Evidence
Potassium Sorbate This compound is reported to have a better inhibitory effect against Aspergillus flavus and Trichoderma viride.[4]One source makes a direct qualitative comparison.[4] However, quantitative comparative data (e.g., MICs) is lacking in the reviewed literature.
Natamycin No direct comparative studies were found in the reviewed literature. Natamycin is a widely used antifungal in the food industry with proven efficacy against Aspergillus.Natamycin has a different mechanism of action, targeting ergosterol in the fungal cell membrane.
Azoles (e.g., Voriconazole) No direct comparative studies were found. Azoles are frontline clinical antifungals for aspergillosis and have a well-defined mechanism of inhibiting ergosterol biosynthesis.The efficacy of azoles is well-documented with extensive MIC data available.
Polyenes (e.g., Amphotericin B) No direct comparative studies were found. Amphotericin B is a potent broad-spectrum antifungal used in clinical settings.The mechanism of action involves binding to ergosterol and forming pores in the cell membrane.

Experimental Protocols

While specific, detailed protocols for testing the antifungal efficacy of this compound are not extensively published, a standardized methodology can be adapted from established protocols for antifungal susceptibility testing, such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.

Proposed Protocol for In Vitro Antifungal Susceptibility Testing of this compound against Aspergillus Species

1. Preparation of Fungal Inoculum:

  • Aspergillus species should be cultured on potato dextrose agar (PDA) at 35°C for 5-7 days to obtain confluent sporulation.
  • Conidia are harvested by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.
  • The resulting suspension is transferred to a sterile tube and the concentration of conidia is determined using a hemocytometer.
  • The conidial suspension is then diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to the desired final concentration (typically 0.4 x 104 to 5 x 104 CFU/mL).

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in sterile distilled water or an appropriate solvent.
  • Serial twofold dilutions of this compound are prepared in RPMI 1640 medium in 96-well microtiter plates to achieve a range of desired concentrations.

3. Microdilution Assay:

  • An equal volume of the standardized fungal inoculum is added to each well of the microtiter plate containing the this compound dilutions.
  • A growth control well (inoculum without this compound) and a sterility control well (medium only) are included.
  • The plates are incubated at 35°C for 48-72 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of this compound that causes complete visible inhibition of growth as compared to the growth control.

Mandatory Visualizations

Diagram 1: Proposed Mechanism of Action of this compound against Aspergillus

G cluster_0 Fungal Cell Exterior cluster_1 Fungal Cell cluster_2 Cytoplasm Sodium_Diacetate This compound (CH₃COONa·CH₃COOH) Cell_Wall Cell Wall Sodium_Diacetate->Cell_Wall Dissociation Acetic_Acid Acetic Acid (CH₃COOH) Cell_Wall->Acetic_Acid Acetic Acid Penetration Cell_Membrane Cell Membrane Intercellular_Enzymes Intercellular Enzymes Acetic_Acid->Intercellular_Enzymes Interference Protein_Denaturation Protein Denaturation Intercellular_Enzymes->Protein_Denaturation Leads to Inhibition Inhibition of Fungal Growth Protein_Denaturation->Inhibition

Caption: Proposed mechanism of this compound's antifungal action.

Diagram 2: Experimental Workflow for Antifungal Susceptibility Testing

G A 1. Prepare Aspergillus Inoculum (Culture on PDA, Harvest & Standardize Conidia) C 3. Microdilution Assay (Inoculate plates, include controls) A->C B 2. Prepare this compound Dilutions (Serial twofold dilutions in RPMI 1640) B->C D 4. Incubation (35°C for 48-72 hours) C->D E 5. Determine MIC (Lowest concentration with complete growth inhibition) D->E F 6. Data Analysis & Comparison E->F

Caption: Standardized workflow for determining the MIC of this compound.

Discussion and Future Directions

The available evidence suggests that this compound possesses antifungal activity against several Aspergillus species of importance in food spoilage. Its purported mechanism of action, involving cell wall penetration and disruption of intracellular functions, presents a potentially broad-spectrum antifungal strategy.

However, a significant knowledge gap exists regarding its efficacy in a clinical or more rigorous research context. The contradictory finding of no inhibitory effect against Aspergillus niger in one study highlights the need for more standardized and replicated research.[2]

Key areas for future research include:

  • Comprehensive MIC Determination: Establishing a comprehensive panel of MIC values for this compound against a wider range of clinically relevant Aspergillus species, including A. fumigatus, A. terreus, and azole-resistant strains.

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing the efficacy of this compound with standard-of-care antifungal drugs (e.g., voriconazole, amphotericin B) and other food preservatives (e.g., potassium sorbate, natamycin).

  • Mechanism of Action Elucidation: Investigating the specific molecular targets and signaling pathways in Aspergillus that are affected by this compound. This could involve transcriptomic and proteomic analyses of treated fungal cells.

  • In Vivo Efficacy and Toxicity: Evaluating the efficacy of this compound in animal models of aspergillosis and assessing its potential toxicity to mammalian cells to determine its therapeutic index.

References

A Comparative Study on Yeast Inhibition: Sodium Diacetate vs. Potassium Sorbate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the yeast inhibitory performance of two commonly used food preservatives: sodium diacetate and potassium sorbate. The information presented is based on available experimental data to assist researchers and professionals in making informed decisions for their applications.

Executive Summary

This compound and potassium sorbate are both effective yeast inhibitors, but they operate through different primary mechanisms. This compound, a compound of acetic acid and sodium acetate, primarily functions by intracellular acidification. The undissociated acetic acid crosses the yeast cell membrane, dissociates in the neutral cytoplasm, and lowers the intracellular pH, thereby inhibiting key metabolic enzymes. Potassium sorbate, the potassium salt of sorbic acid, primarily disrupts the yeast cell membrane, altering its integrity and function, which in turn affects transport processes and metabolic activities.

While direct comparative studies with standardized Minimum Inhibitory Concentration (MIC) data are limited, available research suggests that the efficacy of both preservatives is highly dependent on factors such as pH, yeast species, and the initial concentration of yeast cells.

Data Presentation: Inhibitory Concentrations

The following tables summarize the Minimum Inhibitory Concentration (MIC) of this compound and data related to the inhibitory effects of potassium sorbate against common spoilage yeasts. It is important to note that the data for this compound and potassium sorbate are derived from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Yeasts [1]

Yeast SpeciesInitial Yeast Concentration (CFU/mL)MIC (ppm)
Saccharomyces cerevisiae10¹156
10²313
10³1250
10⁵5000
Candida krusei10¹625
10²1250
10³2500
10⁵5000

Table 2: Inhibitory Effects of Potassium Sorbate Against Yeasts

Yeast SpeciesPreservative ConcentrationObservationReference
Saccharomyces cerevisiae> 400 mg/kg (in labaneh)Required to limit yeast count to ≤ 10⁵ CFU/g after 14 days at 5°C.[2]
Zygosaccharomyces rouxii600 or 1000 µg/mLDecreased growth rates and alteration of cellular morphology.[3]
Yeast Cocktail (S. cerevisiae, Z. bailii, C. lipolytica)100-350 ppmLess inhibitory than sodium benzoate at the same concentration and pH.[4]

Mechanisms of Action

This compound: The primary mode of action for this compound is attributed to the synergistic effect of its components, acetic acid and sodium acetate. The undissociated acetic acid, being lipophilic, readily diffuses across the yeast cell membrane. Once inside the neutral cytoplasm, it dissociates into acetate and protons, leading to a decrease in intracellular pH. This intracellular acidification inhibits the activity of various metabolic enzymes, including phosphofructokinase, and disrupts the proton motive force across the mitochondrial membrane, ultimately leading to cell death. The sodium ions can also contribute to osmotic stress.

Potassium Sorbate: Potassium sorbate's inhibitory mechanism is primarily focused on the cell membrane. It is believed to increase membrane fluidity and permeability, leading to the disruption of the membrane's structural integrity and function. This impairment affects essential cellular processes such as nutrient transport and electron transport chain activity. Additionally, sorbic acid has been reported to inhibit various intracellular enzymes, including those involved in carbohydrate metabolism and amino acid uptake.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by each preservative and a general experimental workflow for determining yeast inhibition.

Sodium_Diacetate_Inhibition_Pathway cluster_extracellular Extracellular Environment cluster_cell Yeast Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Neutral pH) This compound This compound Acetic Acid (Undissociated) Acetic Acid (Undissociated) This compound->Acetic Acid (Undissociated) Dissociation Acetic Acid (Intracellular) Acetic Acid (Intracellular) Acetic Acid (Undissociated)->Acetic Acid (Intracellular) Passive Diffusion H+ H+ Acetic Acid (Intracellular)->H+ Acetate Acetate Acetic Acid (Intracellular)->Acetate Intracellular Acidification Intracellular Acidification H+->Intracellular Acidification Enzyme Inhibition Inhibition of Metabolic Enzymes Intracellular Acidification->Enzyme Inhibition HOG Pathway HOG Pathway Activation Intracellular Acidification->HOG Pathway Rim101 Pathway Rim101 Pathway Activation Intracellular Acidification->Rim101 Pathway Inhibition of Growth Inhibition of Growth Enzyme Inhibition->Inhibition of Growth Cellular Stress Response Cellular Stress Response HOG Pathway->Cellular Stress Response Rim101 Pathway->Cellular Stress Response Cellular Stress Response->Inhibition of Growth Potassium_Sorbate_Inhibition_Pathway cluster_extracellular Extracellular Environment cluster_cell Yeast Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Potassium Sorbate Potassium Sorbate Membrane Integrity Disruption Disruption of Membrane Integrity Potassium Sorbate->Membrane Integrity Disruption Altered Permeability Altered Membrane Permeability Membrane Integrity Disruption->Altered Permeability Transport Inhibition Inhibition of Nutrient Transport Altered Permeability->Transport Inhibition Metabolic Disruption Disruption of Metabolic Pathways Transport Inhibition->Metabolic Disruption Enzyme Inhibition Inhibition of Intracellular Enzymes Enzyme Inhibition->Metabolic Disruption Inhibition of Growth Inhibition of Growth Metabolic Disruption->Inhibition of Growth Experimental_Workflow Start Start Yeast Culture Preparation Prepare Yeast Inoculum (e.g., S. cerevisiae) in appropriate broth Start->Yeast Culture Preparation Inoculation Inoculate Microtiter Plate Wells containing preservative dilutions with yeast suspension Yeast Culture Preparation->Inoculation Serial Dilution Prepare Serial Dilutions of Preservatives (this compound & Potassium Sorbate) Serial Dilution->Inoculation Incubation Incubate at Optimal Temperature (e.g., 25-30°C) for 24-48 hours Inoculation->Incubation Data Collection Measure Yeast Growth (e.g., Optical Density at 600 nm) Incubation->Data Collection MIC Determination Determine Minimum Inhibitory Concentration (MIC) Data Collection->MIC Determination End End MIC Determination->End

References

Comparative Analysis of Sodium Diacetate's Impact on Intestinal Microflora in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the effects of sodium diacetate on the intestinal microflora of various animal models, presenting supporting experimental data for researchers, scientists, and drug development professionals.

This compound, a compound of acetic acid and sodium acetate, is utilized in animal feed as a preservative and acidifier.[1] Its influence extends to the gastrointestinal tract, where it modulates the microbial ecosystem, impacting the host's health and performance. This guide synthesizes findings from multiple studies to offer an objective comparison of its performance against other alternatives.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and comparable additives on the intestinal microflora across different animal models.

Table 1: Effect of this compound on Intestinal Microflora in Broiler Chickens

Treatment GroupDosageAnimal AgeIntestinal SectionMicrobial ChangeReference
This compound0.625, 1.25, 3.75 g/kg diet3 & 8 weeksSmall IntestineIncreased Lactobacilli, Decreased Streptococci[2]
This compound0.625, 1.25, 3.75 g/kg diet3 & 8 weeksLarge IntestineDecreased Total Coliforms (effect more pronounced at 3 weeks)[2]
This compound0.05% of diet42 daysSmall & Large IntestineDecreased E. coli count[3]
Aureomycin (Antibiotic)20 mg/kg diet3 & 8 weeksSmall & Large IntestineSuppressed Lactobacilli and Total Coliforms[2]

Table 2: Effect of Sodium Acetate/Butyrate on Intestinal Microflora in Aquatic Animal Models

Treatment GroupAnimal ModelDosageKey Microbial ChangeReference
Sodium Acetate & Sodium ButyrateLargemouth Bass (High-Carbohydrate Diet)2 g/kg SA or 2 g/kg SBIncreased abundance of Clostridium_sensu_stricto_1 (an acetic and butyric acid producer)[4][5]
Sodium AcetateZebrafish0.15% of dietDecreased relative abundance of Plesiomonas genus[6]

Table 3: Effect of Sodium Acetate/Butyrate on Intestinal Microflora in Murine Models

Treatment GroupAnimal ModelConditionKey Microbial ChangeReference
Sodium Acetate/ButyrateMiceLPS-Induced DiarrheaRestored microbiota diversity. Shifted dominant phylum from Proteobacteria (in LPS group) to Firmicutes and Bacteroidetes (similar to control).[7][8]

Table 4: Effect of Protected Sodium Butyrate on Intestinal Microflora in Swine

Note: Data on this compound in swine is limited; sodium butyrate, a related short-chain fatty acid salt, is presented as a comparison.

Treatment GroupAnimal ModelDosageKey Microbial ChangeReference
Protected Sodium ButyrateGrowing-Finishing Pigs3 kg / ton of feedIncreased abundance of Prevotellaceae, Lachnospiraceae, and Clostridium butyricum.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols from key studies cited in this guide.

Protocol 1: Broiler Chicken Microflora Analysis
  • Objective: To determine the effect of dietary this compound on the growth, feed efficiency, and intestinal microflora of broilers.[2]

  • Animal Model: Day-old broiler chicks.

  • Experimental Design:

    • Control Group: Fed a standard basal diet.

    • This compound Groups: Fed basal diet supplemented with 0.625 g/kg, 1.25 g/kg, or 3.75 g/kg of this compound.

    • Antibiotic Group (Comparison): Fed basal diet supplemented with 20 mg/kg of aureomycin.

  • Duration: 8 weeks.

  • Sample Collection: At 3 and 8 weeks of age, 5 chickens per treatment group were euthanized. The small and large intestines were aseptically removed.

  • Microflora Analysis:

    • Intestinal contents were collected, weighed, and homogenized in a sterile saline solution.

    • Serial dilutions of the homogenate were prepared.

    • Specific microbial populations (Lactobacilli, Streptococci, and coliforms) were enumerated using selective agar plates and standard plate count techniques.

    • Bacterial counts were expressed as the logarithm of the number of colony-forming units (CFU) per gram of intestinal contents.

Protocol 2: Murine Model of LPS-Induced Diarrhea
  • Objective: To investigate the effects of sodium acetate and sodium butyrate on lipopolysaccharide (LPS)-induced diarrhea and gut microbiota changes in mice.[7][8]

  • Animal Model: ICR mice.

  • Experimental Design:

    • Control Group (C): Treated with normal saline.

    • LPS Group (L): Treated with normal saline for 18 days, followed by a single injection of LPS (20 mg/kg).

    • Treatment Groups (A, B, D): Treated with a 600 mg/kg solution of sodium acetate/sodium butyrate at varying ratios (200:400, 300:300, 400:200) via gavage for 18 days, followed by a single injection of LPS.

  • Duration: 19 days.

  • Sample Collection: 24 hours after LPS injection, mice were euthanized. Rectum and small intestine samples were collected for analysis.

  • Microflora Analysis (16S rRNA Sequencing):

    • Bacterial DNA was extracted from rectal content samples.

    • The V3-V4 hypervariable regions of the 16S rRNA gene were amplified by PCR.

    • The amplicons were sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

    • Bioinformatic analysis was performed to determine the microbial diversity (alpha and beta diversity) and relative abundance of different bacterial taxa at various levels (phylum, genus, etc.).

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Experimental_Workflow_Broiler_Study A Day-old Broiler Chicks B Random Allocation into 5 Groups A->B C1 Control Group (Basal Diet) B->C1 C2 SD Group 1 (0.625 g/kg) B->C2 C3 SD Group 2 (1.25 g/kg) B->C3 C4 SD Group 3 (3.75 g/kg) B->C4 C5 Aureomycin Group (20 mg/kg) B->C5 D 8-Week Feeding Trial C1->D C2->D C3->D C4->D C5->D E Sample Collection (3 and 8 weeks) D->E F Intestinal Contents (Small & Large Intestine) E->F G Microbiological Analysis (Selective Plating) F->G H Data Analysis (CFU/g) G->H

Caption: Experimental workflow for analyzing the effect of this compound on broiler gut microflora.

Signaling_Pathway_Inflammation HC_Diet High-Carbohydrate Diet (in Largemouth Bass) Gut_Dysbiosis Gut Dysbiosis HC_Diet->Gut_Dysbiosis SD This compound / Sodium Acetate NFkB NF-κB Pathway Activation Gut_Dysbiosis->NFkB Inflammation Intestinal & Hepatic Inflammation Pro_Inflammatory ↑ Pro-inflammatory Factors (IL-1β, COX2) NFkB->Pro_Inflammatory Pro_Inflammatory->Inflammation Microbiota_Mod Modulation of Gut Microbiota (↑ SCFA-producers) SD->Microbiota_Mod Microbiota_Mod->NFkB Inhibits

Caption: Postulated mechanism of sodium acetate in mitigating inflammation via the NF-κB pathway.

Experimental_Workflow_16S_Sequencing Start Animal Model (e.g., Mice, Fish) Diet Dietary Intervention (Control vs. This compound) Start->Diet Collection Fecal / Intestinal Sample Collection Diet->Collection DNA_Ext Bacterial DNA Extraction Collection->DNA_Ext PCR 16S rRNA Gene PCR Amplification DNA_Ext->PCR Sequencing High-Throughput Sequencing PCR->Sequencing Bioinformatics Bioinformatic Analysis (OTU Clustering, Diversity) Sequencing->Bioinformatics Result Microbiota Composition & Abundance Data Bioinformatics->Result

References

Safety Operating Guide

Proper Disposal of Sodium Diacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe handling and disposal of chemical reagents is paramount in a laboratory setting. This guide provides comprehensive, step-by-step procedures for the proper disposal of sodium diacetate, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe working environment and ensuring regulatory compliance.

Immediate Safety and Handling

This compound, while readily biodegradable, poses specific health risks that necessitate careful handling.[1] The primary hazard is the risk of serious eye damage.[1][2][3] It can also cause skin and respiratory irritation upon contact or inhalation of its dust.[1][4][5]

Hazard Identification and First Aid

Immediate and appropriate first aid is critical in the event of exposure. The following table summarizes the primary hazards and recommended first aid responses.

Hazard RouteDescription of HazardFirst Aid Protocol
Eye Contact Causes serious, potentially irreversible eye damage and can cause blindness.[1][3][5]Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][3][6]
Skin Contact May cause mild skin irritation, including redness and burning.[1][5]Remove contaminated clothing. Rinse the affected skin area with plenty of water.[3][6] If irritation occurs or persists, seek medical advice.[1]
Inhalation Inhalation of high concentrations of dust may irritate the respiratory system.[1][4]Move the individual to fresh air. If respiratory symptoms persist, get medical advice/attention.[1]
Ingestion May cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[1]Rinse mouth thoroughly with water. Do NOT induce vomiting.[1] Contact a Poison Control Center or doctor for advice.[1][3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[1][3]Protects against dust particles and prevents serious eye damage.[3]
Hand Protection Impervious, chemical-resistant gloves.[1][7]Prevents direct skin contact and potential irritation.[1]
Body Protection Laboratory coat, overalls, or chemical-resistant apron.[1][3][7]Protects skin from accidental spills and contamination.
Respiratory NIOSH/MSHA-approved respirator with a P1 dust filter.[1][3]Required when engineering controls are insufficient or if dust is generated.[3]

Operational Disposal Plan

The disposal of this compound must comply with all federal, state, and local regulations.[8] The U.S. Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9][10] Generators are responsible for determining if their chemical waste is hazardous.[11][12]

Step 1: Spill Management and Containment

Proper containment and cleanup of spills are the first steps in the disposal process.

For Small Spills:

  • Ensure proper PPE is worn before approaching the spill.[8]

  • Avoid generating dust.[1]

  • Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][3]

  • Some sources suggest that very small spills can be flushed with plenty of water, but this should be confirmed with local wastewater regulations.[3]

For Large Spills:

  • Evacuate non-essential personnel and isolate the area.[1]

  • Prevent the spilled material from entering drains, sewers, or waterways.[1][6]

  • Contain the spill by covering it with a plastic sheet to prevent spreading.[7]

  • Use non-sparking tools to collect the material, as fine dust in the air can pose an explosion hazard.[1]

  • Place the collected material into a suitable, closed, and clearly labeled container for disposal.[1][6]

  • Ventilate the affected area.[6]

Step 2: Waste Collection and Storage
  • Containerize: Place all waste this compound, including spilled material and contaminated items (like paper towels or PPE), into a designated, sealable, and compatible waste container.[1][7] Empty containers may still contain product residue and should be handled as hazardous.[4][5]

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's safety office or local regulations.[9]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][7][8] Keep the container tightly closed.[8]

Step 3: Final Disposal
  • Regulatory Compliance: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Manifesting: For Small Quantity Generators (SQGs) and Large Quantity Generators (LQGs), a hazardous waste manifest is required to track the waste from its point of generation to its final disposal facility.[9][12]

  • Treatment: Do not attempt to treat the waste yourself unless you are operating under the specific guidelines for on-site treatment and have the appropriate permits.[11][12]

Quantitative Data and Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
pH 4.5 - 5.0 (in a 10% aqueous solution)[1][4]
Acute Oral Toxicity (LD50, Rat) 5,600 mg/kg body weight[1]
Acute Dermal Toxicity (LD50, Rat) >2,000 mg/kg body weight[1]
Melting Point 323 - 329 °C[1]
Appearance White, hygroscopic crystalline solid with an acetic acid odor.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

G start This compound Waste Generated spill_check Is there a spill? start->spill_check small_spill Small Spill Procedure: 1. Wear Full PPE 2. Avoid Dust 3. Sweep into Container spill_check->small_spill Yes (Small) large_spill Large Spill Procedure: 1. Isolate Area 2. Prevent Entry to Drains 3. Collect with Non-Sparking Tools spill_check->large_spill Yes (Large) containerize Containerize Waste - Use compatible, sealed container - Include contaminated materials spill_check->containerize No (Routine Waste) small_spill->containerize large_spill->containerize label_waste Label Waste Container - 'Hazardous Waste' - Chemical Name - Accumulation Start Date containerize->label_waste store_waste Store Waste Appropriately - Cool, dry, ventilated area - Away from incompatibles label_waste->store_waste contact_ehs Contact EHS for Pickup - Follow institutional protocol - Prepare manifest if required store_waste->contact_ehs end_node Proper Disposal Complete contact_ehs->end_node

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the secure management of sodium diacetate in the laboratory are detailed below. This guide provides immediate, actionable steps for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal, while also outlining clear emergency procedures.

This compound is a white, hygroscopic crystalline solid with an acetic acid odor.[1] While not classified as hazardous for transport, it is recognized as a substance that can cause serious eye damage.[2][3][4][5] Adherence to proper safety measures is crucial to mitigate risks associated with its handling.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powder form, the following personal protective equipment is mandatory to prevent exposure:

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[4]
Face ShieldRecommended when there is a significant risk of dust generation.[3]
Hand Protection GlovesImpervious gloves, such as Nitrile rubber (NBR), tested according to EN 374.[2][5]
Body Protection Protective ClothingLong-sleeved clothing or a lab coat.[6]
Chemical Resistant ApronAdvised for further protection against spills.[6]
Antistatic BootsRecommended to prevent static electricity build-up.[2]
Respiratory Protection Dust Mask/RespiratorA NIOSH/MSHA approved respirator with a P1 dust filter is necessary if dust is generated or in case of insufficient ventilation.[3][6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[3][6]

  • The recommended storage temperature is between 15–25 °C.[5]

  • Keep away from moisture as the product is hygroscopic.[3][6]

  • Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[3][6]

2. Handling and Use:

  • Handle in a well-ventilated area, preferably with local exhaust ventilation, to minimize dust formation.[2][3]

  • Ensure all equipment used is properly grounded to prevent static discharge.[1][6]

  • Avoid breathing dust and contact with eyes, skin, and clothing.[2][3]

  • Do not ingest.[2][6]

  • Safety showers and eyewash stations should be readily accessible in the immediate work area.[2][3]

  • Wash hands thoroughly before breaks and after handling the substance.[5]

3. Disposal:

  • Dispose of waste and unused product in accordance with federal, state, and local regulations.[6][7]

  • Sweep up spilled material and place it in a suitable, closed container for disposal.[3]

  • Avoid generating dust during clean-up.[2]

  • Empty containers may retain product residues and should be handled as hazardous waste.[6][7]

Emergency Response Plan

Immediate and appropriate action is critical in the event of an emergency involving this compound.

1. Eye Contact:

  • Immediate Action: Causes serious eye damage.[2][3][4][5] Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3][4]

  • Medical Attention: Remove contact lenses if present and easy to do. Continue rinsing.[2][3][4] Seek immediate medical attention from a poison center or doctor.[2][3][5]

2. Skin Contact:

  • Immediate Action: May cause skin irritation.[1][2] Remove contaminated clothing and wash the affected area with soap and plenty of water.[4][8]

  • Medical Attention: If irritation develops or persists, seek medical advice.[1][3]

3. Inhalation:

  • Immediate Action: Inhalation of dust may irritate the respiratory system.[1][2] Move the individual to fresh air and keep them warm and at rest.[3][4]

  • Medical Attention: If breathing is difficult, administer oxygen.[8] If symptoms persist, seek medical attention.[3][8]

4. Ingestion:

  • Immediate Action: May cause gastrointestinal irritation.[1][2] Rinse the mouth with water.[2][3][4] Do NOT induce vomiting.[2][4]

  • Medical Attention: Contact a poison information center or a doctor for advice.[2] Never give anything by mouth to an unconscious person.[2][4]

5. Spills:

  • Immediate Action: Evacuate personnel from the area and ensure adequate ventilation.[2][4] Eliminate all ignition sources if dust clouds can form.[2]

  • Containment and Clean-up: Avoid generating dust.[2][3][4] Use non-sparking tools to sweep or shovel the material into a suitable, closed container for disposal.[2] Small spills can be flushed with plenty of water.[3]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[3][4]

6. Fire:

  • Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide.[3][4]

  • Hazards: May form combustible dust concentrations in the air.[2] Fire may produce irritating, corrosive, and/or toxic gases, including carbon oxides and sodium oxides.[2]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA).[2][4]

Quantitative Data Summary

PropertyValue
pH 4.5 - 5.0 (in a 10% solution)[2]
Melting Point 323 - 329 °C[2]
Acute Oral Toxicity (LD50, Rat) 5,600 mg/kg bw
Acute Dermal Toxicity (LD50, Rat) >2,000 mg/kg bw

Procedural Flowchart

G cluster_handling Safe Handling Protocol cluster_emergency Emergency Response cluster_spill_response Spill Response cluster_exposure_response Exposure Response Receipt Receipt & Inspection Storage Store in Cool, Dry, Ventilated Area Receipt->Storage Handling Handle with PPE in Ventilated Area Storage->Handling Use Use Grounded Equipment Handling->Use Disposal Dispose per Regulations Use->Disposal Spill Spill Occurs Isolate Isolate Area & Ventilate Spill->Isolate Exposure Personnel Exposure Eye Eye Contact: Flush 15 min Exposure->Eye Skin Skin Contact: Wash with Soap & Water Exposure->Skin Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Ingestion Ingestion: Rinse Mouth, Do Not Induce Vomiting Exposure->Ingestion Cleanup Clean with Non-Sparking Tools Isolate->Cleanup SpillDisposal Dispose of Waste Cleanup->SpillDisposal Medical Seek Immediate Medical Attention Eye->Medical Ingestion->Medical

Caption: Workflow for handling and emergency response for this compound.

References

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